ZK168281
Descripción
structure in first source
Structure
3D Structure
Propiedades
IUPAC Name |
ethyl (E)-3-[1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O5/c1-5-37-30(36)14-16-32(17-18-32)29(35)13-8-21(2)26-11-12-27-23(7-6-15-31(26,27)4)9-10-24-19-25(33)20-28(34)22(24)3/h8-10,13-14,16,21,25-29,33-35H,3,5-7,11-12,15,17-20H2,1-2,4H3/b13-8+,16-14+,23-9+,24-10-/t21-,25-,26-,27+,28+,29-,31-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDAEUIGIJZUAY-UMIRZPQISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1(CC1)C(C=CC(C)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1(CC1)[C@@H](/C=C/[C@@H](C)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of ZK168281: A Technical Guide to its Antagonistic Action on the Vitamin D Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of ZK168281, a potent and pure antagonist of the Vitamin D Receptor (VDR). By elucidating its molecular interactions and cellular consequences, this document serves as a comprehensive resource for researchers in pharmacology and drug development.
Executive Summary
This compound is a synthetic analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃). It functions as a pure VDR antagonist with high affinity. Its primary mechanism of action involves the inhibition of VDR's interaction with transcriptional coactivators and the promotion of its association with corepressors. This is achieved by inducing a conformational change in the VDR ligand-binding domain (LBD), specifically by preventing the proper positioning of the activation function helix 12 (H12). This antagonistic activity leads to the cytosolic sequestration of the VDR and effectively blunts the downstream signaling cascade initiated by the endogenous agonist, 1α,25(OH)₂D₃. In vivo, this compound has demonstrated efficacy in mitigating 1α,25(OH)₂D₃-induced hypercalcemia, highlighting its therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the interaction of this compound with the Vitamin D Receptor.
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 0.1 nM | [1] |
| Residual Agonist Effect | 5% of 1,25-(OH)₂D₃ | [1] |
| Antagonist Potency vs. ZK159222 | 3 times more potent | [1] |
Table 1: Binding Affinity and Potency of this compound
| Animal Model | Treatment | Serum Calcium Levels | Key Finding | Reference |
| 1α,25(OH)₂D₃-intoxicated mice | This compound | Normalized | This compound reverses hypercalcemia | [2][3] |
| CYP24A1-null mice (model for Idiopathic Infantile Hypercalcemia) | This compound (2 weeks) | Normalized to physiological ranges | This compound shows therapeutic potential for IIH | [2] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Hypercalcemia
Signaling Pathway of this compound
This compound fundamentally alters the canonical signaling pathway of the Vitamin D Receptor. The following diagram illustrates the antagonistic mechanism of this compound in contrast to the agonistic action of 1α,25(OH)₂D₃.
Caption: Agonist vs. Antagonist VDR Signaling Pathways.
Experimental Protocols
This section provides detailed methodologies for the key experiments that have elucidated the mechanism of action of this compound.
Crystallography of the VDR-ZK168281 Complex
The crystal structure of the zebrafish VDR ligand-binding domain in complex with this compound was determined to reveal the molecular basis of its antagonistic activity.[4][5]
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Protein Expression and Purification: The zebrafish VDR LBD was expressed in E. coli and purified using affinity and size-exclusion chromatography.
-
Crystallization: The purified VDR LBD was co-crystallized with this compound using the hanging drop vapor diffusion method.
-
Data Collection and Structure Determination: X-ray diffraction data were collected at a synchrotron source. The structure was solved by molecular replacement and refined to a resolution of 3.00 Å.[4]
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS was employed to probe the conformational dynamics of the VDR LBD upon binding of ZK16821 in solution.[4][5]
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Deuterium (B1214612) Labeling: The VDR LBD, alone or in complex with this compound, was incubated in a D₂O-based buffer for various time points.
-
Quenching and Digestion: The exchange reaction was quenched by lowering the pH and temperature. The protein was then digested into peptides using pepsin.
-
LC-MS Analysis: The resulting peptides were separated by liquid chromatography and analyzed by mass spectrometry to determine the extent of deuterium incorporation.
-
Data Analysis: The deuterium uptake levels for different peptides were compared between the apo and this compound-bound states to identify regions of altered solvent accessibility and conformation.
Caption: Hydrogen-Deuterium Exchange Mass Spectrometry Workflow.
Co-Immunoprecipitation of VDR and WBP4
Co-immunoprecipitation assays were performed to investigate the interaction between VDR and the WW domain-binding protein 4 (WBP4) in the presence of this compound.[3]
-
Cell Culture and Transfection: Human embryonic kidney (HEK293T) cells were cultured and co-transfected with expression vectors for tagged VDR and WBP4.
-
Cell Lysis and Treatment: Cells were lysed, and the lysates were treated with either vehicle, 1α,25(OH)₂D₃, or this compound.
-
Immunoprecipitation: The tagged protein (e.g., VDR) was immunoprecipitated from the cell lysates using specific antibodies conjugated to beads.
-
Western Blotting: The immunoprecipitated protein complexes were resolved by SDS-PAGE and analyzed by Western blotting using antibodies against the protein of interest (e.g., WBP4) to detect the interaction.
Luciferase Reporter Gene Assay
Luciferase reporter gene assays were conducted to quantify the antagonistic activity of this compound on VDR-mediated gene transcription.
-
Cell Culture and Transfection: Cells (e.g., HEK293) were co-transfected with a VDR expression vector and a reporter plasmid containing a VDR response element (VDRE) upstream of a luciferase gene.[6]
-
Treatment: The transfected cells were treated with 1α,25(OH)₂D₃ in the presence or absence of varying concentrations of this compound.
-
Luciferase Activity Measurement: Cell lysates were collected, and luciferase activity was measured using a luminometer.
-
Data Analysis: The inhibition of 1α,25(OH)₂D₃-induced luciferase expression by this compound was calculated to determine its antagonistic potency.
In Vivo Mouse Model of Hypercalcemia
To assess the in vivo efficacy of this compound, a mouse model of 1α,25(OH)₂D₃-induced hypercalcemia was utilized.[2][3]
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Animal Model: Wild-type or CYP24A1-null mice were used.
-
Induction of Hypercalcemia: Hypercalcemia was induced by the administration of high doses of 1α,25(OH)₂D₃.
-
Treatment: Mice were treated with this compound or vehicle control.
-
Biochemical Analysis: Blood samples were collected to measure serum calcium levels.
-
Gene Expression Analysis: Tissues such as the kidney and intestine were harvested to analyze the expression of VDR target genes by quantitative PCR.
Caption: In Vivo Hypercalcemia Model Workflow.
Conclusion
This compound represents a well-characterized pure Vitamin D Receptor antagonist. Its mechanism of action is centered on the allosteric inhibition of VDR by preventing the adoption of an active conformation of the LBD. This leads to a switch from coactivator to corepressor binding and cytosolic sequestration of the receptor, ultimately blocking VDR-mediated gene transcription. The detailed understanding of its molecular interactions and its demonstrated in vivo efficacy in normalizing hypercalcemia provide a strong foundation for its further investigation as a potential therapeutic agent for disorders associated with excessive VDR activation.
References
- 1. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Cytosolic sequestration of the vitamin D receptor as a therapeutic option for vitamin D-induced hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural Analysis of VDR Complex with this compound Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a Vitamin-D Receptor Antagonist, MeTC7, which Inhibits the Growth of Xenograft and Transgenic Tumors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
ZK168281: A Technical Guide to a Pure Vitamin D Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK168281 is a synthetic analog of 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), the active form of Vitamin D. It is distinguished as a pure and potent antagonist of the Vitamin D Receptor (VDR), a nuclear receptor that mediates the genomic effects of Vitamin D. This technical guide provides a comprehensive overview of this compound, including its binding affinity, mechanism of action, and effects in both in vitro and in vivo models. Detailed experimental protocols and quantitative data are presented to support its characterization as a VDR antagonist. This document is intended to serve as a resource for researchers in endocrinology, oncology, and drug development who are investigating the therapeutic potential of VDR modulation.
Introduction
The Vitamin D Receptor (VDR) is a ligand-activated transcription factor that plays a crucial role in calcium homeostasis, bone metabolism, cell proliferation and differentiation, and immune regulation. Upon binding its natural ligand, 1α,25(OH)2D3, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent modulation of gene transcription.
VDR antagonists are valuable research tools for elucidating the physiological roles of VDR and hold therapeutic promise for conditions characterized by excessive VDR activation, such as certain hypercalcemic disorders and cancers. This compound has emerged as a key compound in this class due to its high affinity and specificity for the VDR, coupled with its purely antagonistic profile.
Mechanism of Action
This compound exerts its antagonistic effects by binding to the ligand-binding pocket (LBP) of the VDR, inducing a conformational change that is distinct from that caused by agonists like 1α,25(OH)2D3. This altered conformation prevents the proper positioning of Helix 12 of the VDR's ligand-binding domain (LBD), a critical step for the recruitment of transcriptional coactivators.[1] Instead, the this compound-bound VDR favors the recruitment of corepressors, leading to the inhibition of VDR-mediated gene transcription.
Specifically, this compound has been shown to inhibit the interaction of VDR with coactivators such as Steroid Receptor Coactivator-1 (SRC-1) and DRIP205.[1] Conversely, it promotes the recruitment of the Nuclear Receptor Corepressor (NCoR).[1] This dual action of blocking coactivator binding and enhancing corepressor association solidifies its classification as a true VDR antagonist.
Signaling Pathway of VDR Antagonism by this compound
Quantitative Data
The following tables summarize the key quantitative parameters that define the antagonistic properties of this compound.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) | 0.1 nM | Radioligand Binding Assay | [2][3] |
| Residual Agonist Effect | 5% of 1α,25(OH)2D3 | Transcriptional Activation Assay | [1] |
| Antagonist Potency | 3x more potent than ZK159222 | Transcriptional Activation Assay | [1] |
Further quantitative data from functional assays, such as IC50 values for the inhibition of coactivator recruitment and transcriptional activation, are detailed in the primary literature but are not consistently reported across all public sources. Researchers are encouraged to consult the referenced publications for more specific details.
Experimental Protocols
This section provides an overview of the methodologies used to characterize this compound as a VDR antagonist.
VDR Binding Affinity Assay
A competitive radioligand binding assay is typically used to determine the affinity of this compound for the VDR.
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Principle: This assay measures the ability of unlabeled this compound to compete with a radiolabeled VDR agonist (e.g., [³H]-1α,25(OH)2D3) for binding to the VDR.
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Protocol Outline:
-
Prepare a source of VDR, typically from recombinant expression systems or tissue extracts.
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Incubate a constant amount of VDR and radiolabeled agonist with increasing concentrations of unlabeled this compound.
-
Separate the bound from free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.
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Quantify the radioactivity in the bound fraction using liquid scintillation counting.
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The data is then used to calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the equilibrium dissociation constant (Kd) can be derived.
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Coactivator and Corepressor Interaction Assays
Mammalian two-hybrid assays and GST pull-down assays are commonly employed to assess the effect of this compound on the interaction between VDR and its coregulators.
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Mammalian Two-Hybrid Assay:
-
Principle: This in-cell assay measures the interaction between two proteins by fusing one to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4) and the other to a transcriptional activation domain (AD) (e.g., VP16). Interaction between the two proteins brings the DBD and AD into proximity, activating the transcription of a reporter gene (e.g., luciferase).
-
Protocol Outline:
-
Co-transfect mammalian cells with expression vectors for a VDR-LBD fused to the DBD, a coregulator (coactivator or corepressor) fused to the AD, and a reporter plasmid containing the appropriate response element upstream of a reporter gene.
-
Treat the transfected cells with vehicle, 1α,25(OH)2D3, or this compound.
-
Measure the reporter gene activity (e.g., luminescence). A decrease in reporter activity in the presence of this compound (compared to agonist treatment) indicates inhibition of coactivator interaction, while an increase may suggest enhanced corepressor interaction.
-
-
-
GST Pull-Down Assay:
-
Principle: This in vitro assay uses a recombinant "bait" protein fused to Glutathione S-transferase (GST) to "pull down" interacting "prey" proteins from a cell lysate or a solution of purified proteins.
-
Protocol Outline:
-
Express and purify a GST-fused VDR protein.
-
Immobilize the GST-VDR on glutathione-sepharose beads.
-
Incubate the beads with a source of the coregulator protein (e.g., in vitro translated and radiolabeled, or from a cell lysate) in the presence of vehicle, 1α,25(OH)2D3, or this compound.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes and analyze by SDS-PAGE and autoradiography or Western blotting to detect the presence of the coregulator.
-
-
Workflow for Co-regulator Interaction Assays
Transcriptional Activation Assay
Cell-based reporter gene assays are used to quantify the antagonistic activity of this compound on VDR-mediated transcription.
-
Principle: This assay measures the ability of this compound to inhibit the 1α,25(OH)2D3-induced transcription of a reporter gene that is under the control of a VDRE.
-
Protocol Outline:
-
Transfect a suitable cell line (e.g., HEK293, COS-7) with a VDR expression plasmid and a reporter plasmid containing a VDRE driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
Treat the cells with a constant concentration of 1α,25(OH)2D3 and increasing concentrations of this compound.
-
After an appropriate incubation period, lyse the cells and measure the reporter gene activity.
-
The results are typically expressed as the percentage of inhibition of the agonist-induced activity, and an IC50 value is calculated.
-
In Vivo Hypercalcemia Model
The ability of this compound to counteract the effects of VDR activation in vivo has been demonstrated in mouse models of hypercalcemia.
-
Principle: To induce hypercalcemia, mice are treated with high doses of 1α,25(OH)2D3. The efficacy of this compound is then assessed by its ability to prevent or reverse the increase in serum calcium levels.
-
Protocol Outline:
-
Administer a pharmacological dose of 1α,25(OH)2D3 to mice to induce hypercalcemia.
-
Co-administer this compound at various doses.
-
Monitor serum calcium and phosphate (B84403) levels at specified time points.
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At the end of the study, tissues such as the kidney and intestine can be harvested to analyze the expression of VDR target genes (e.g., Cyp24a1, Trpv6) by qRT-PCR to assess the extent of VDR antagonism at the molecular level. Rovito et al. (2020) demonstrated that this compound can normalize the expression of VDR target genes and serum calcium levels in mice intoxicated with 1α,25(OH)2D3.[4]
-
Structural Insights
The crystal structure of the zebrafish VDR ligand-binding domain in complex with this compound has been resolved (PDB ID: 6T2M). This structure reveals that this compound binding prevents the optimal folding of the C-terminal region of the VDR, including the activation function 2 (AF-2) helix (Helix 12). This structural interference provides a molecular basis for its inability to recruit coactivators. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) has further confirmed that this compound induces a distinct conformational state of the VDR in solution compared to agonists.
Conclusion
This compound is a well-characterized, pure VDR antagonist with high binding affinity. Its mechanism of action involves the inhibition of coactivator recruitment and promotion of corepressor binding, leading to the suppression of VDR-mediated gene transcription. In vivo studies have demonstrated its efficacy in mitigating hypercalcemia. The availability of its crystal structure with the VDR-LBD provides a solid foundation for structure-based drug design of novel VDR modulators. This technical guide summarizes the key data and methodologies that establish this compound as a valuable tool for both basic research and preclinical drug development.
References
- 1. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vitamin D Receptor (VDR) | DC Chemicals [dcchemicals.com]
- 4. Advances in the Administration of Vitamin D Analogues to Support Bone Health and Treat Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
ZK168281: A Technical Guide to a Pure Vitamin D Receptor Antagonist
Abstract
ZK168281 is a synthetic analog of 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), the active form of Vitamin D. It functions as a pure antagonist of the Vitamin D Receptor (VDR), a nuclear receptor that plays a crucial role in a wide array of physiological processes, including calcium homeostasis, immune modulation, and cell proliferation and differentiation. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details the biochemical and cellular effects of this compound, supported by available quantitative data, experimental methodologies, and visual representations of its molecular interactions and signaling pathways.
Introduction: The Discovery of this compound
The quest for modulators of the Vitamin D Receptor has been a significant focus of research, driven by the therapeutic potential of targeting the VDR in various diseases, including cancers, autoimmune disorders, and psoriasis. While many synthetic analogs of 1α,25(OH)2D3 have been developed as VDR agonists, the discovery of pure antagonists has been more challenging. This compound emerged from these efforts as a potent and pure VDR antagonist. It is chemically identified as a 25-carboxylic ester analog of 1α,25(OH)2D3.[1] The development of this compound provided a valuable chemical tool to probe the physiological roles of VDR and presented a potential therapeutic agent for conditions characterized by excessive VDR activation.
Biochemical and Pharmacological Profile
Binding Affinity
This compound exhibits high affinity for the Vitamin D Receptor. Quantitative binding studies have determined its dissociation constant (Kd), providing a measure of its potency at the molecular level.
| Compound | Parameter | Value | Reference |
| This compound | Kd | 0.1 nM | [1] |
Antagonistic Activity
This compound functions as a pure antagonist of the VDR, effectively inhibiting the transcriptional activity induced by the natural agonist, 1α,25(OH)2D3. Its antagonistic properties have been characterized in various cellular assays.
| Assay | Metric | Result | Reference |
| VDR-mediated transcription | IC50 | Data not available | |
| Luciferase Reporter Assay (CYP24A1 promoter) | Fold Inhibition | Data not available |
Mechanism of Action
The antagonistic activity of this compound stems from its unique interaction with the VDR's ligand-binding domain (LBD). Upon binding, this compound induces a conformational change in the VDR that is distinct from that induced by agonists.
Structural Basis of Antagonism
Crystallographic studies of the VDR LBD in complex with this compound (PDB ID: 6T2M) have revealed the structural basis for its antagonistic action.[2] Unlike agonists, which stabilize a conformation of the C-terminal activation helix (helix 12) conducive to the recruitment of coactivators, this compound binding prevents the proper folding of helix 12.[3][4] This steric hindrance directly obstructs the formation of a functional coactivator binding surface.
Modulation of Co-regulator Interactions
The conformational state of the VDR induced by this compound has profound consequences for its interaction with transcriptional co-regulators.
-
Inhibition of Coactivator Recruitment: By disrupting the canonical agonist-induced conformation of helix 12, this compound effectively blocks the recruitment of coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1) and DRIP205, which are essential for initiating gene transcription.[1]
-
Promotion of Corepressor Recruitment: In addition to inhibiting coactivator binding, this compound has been shown to promote the recruitment of corepressor proteins, such as the Nuclear Receptor Corepressor (NCoR).[1] This active recruitment of repressive machinery further contributes to the silencing of VDR-target genes.
Signaling Pathway
The canonical signaling pathway of the Vitamin D Receptor involves its heterodimerization with the Retinoid X Receptor (RXR) and subsequent binding to Vitamin D Response Elements (VDREs) in the promoter regions of target genes. The binding of an agonist like 1α,25(OH)2D3 triggers the recruitment of coactivators and the initiation of transcription. This compound disrupts this pathway at a critical step.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. While specific, detailed protocols for this compound are not publicly available, the following sections outline generalized methodologies for the key assays used in its evaluation.
Fluorescence Polarization (FP) Assay for VDR Binding
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled VDR ligand (tracer) from the receptor.
Principle: A small fluorescent tracer tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger VDR, its tumbling is slowed, leading to a high polarization signal. A competing ligand will displace the tracer, causing a decrease in polarization.
General Protocol:
-
Reagents:
-
Purified full-length human VDR
-
Fluorescent VDR tracer (e.g., Fluormone™ VDR Red)
-
Assay Buffer (e.g., 25 mM PIPES pH 6.75, 50 mM NaCl, 0.01% NP-40)
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Test compound (this compound) and a known agonist (e.g., 1α,25(OH)2D3) for control.
-
-
Procedure:
-
In a 384-well black plate, add a fixed concentration of VDR and the fluorescent tracer.
-
Add serial dilutions of the test compound or control ligand.
-
Incubate at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the competitor concentration.
-
Cell-Based Luciferase Reporter Assay for VDR Antagonism
This assay quantifies the ability of a compound to inhibit the agonist-induced transcription of a VDR target gene.
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a VDRE-containing promoter (e.g., from the CYP24A1 gene). In the presence of a VDR agonist, the receptor activates transcription, leading to the production of luciferase and a measurable light signal. An antagonist will block this process.
General Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect cells with an expression vector for human VDR and the CYP24A1-luciferase reporter plasmid. A control plasmid expressing Renilla luciferase can be included for normalization.
-
-
Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with a fixed concentration of a VDR agonist (e.g., 1α,25(OH)2D3) in the presence of varying concentrations of the test compound (this compound).
-
Incubate for a specified period (e.g., 18-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and appropriate reagents.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of the agonist-induced signal for each concentration of the antagonist and determine the IC50 value.
-
Co-regulator Interaction Assays (e.g., Mammalian Two-Hybrid)
These assays are designed to directly assess the ability of a ligand to either promote or disrupt the interaction between the VDR and a specific co-regulator.
Principle: The VDR-LBD is fused to a DNA-binding domain (e.g., GAL4), and a co-regulator protein is fused to a transcriptional activation domain (e.g., VP16). Interaction between the VDR and the co-regulator in the presence of a ligand brings the activation domain into proximity with a reporter gene (e.g., luciferase) that has the corresponding DNA binding sites in its promoter, leading to reporter gene expression.
General Protocol:
-
Plasmids:
-
Expression vector for GAL4-VDR-LBD.
-
Expression vector for VP16-co-regulator (e.g., VP16-SRC-1 or VP16-NCoR).
-
Reporter plasmid with GAL4 upstream activation sequences driving luciferase expression.
-
-
Transfection and Treatment:
-
Co-transfect a suitable cell line with the three plasmids.
-
Treat the cells with the test compound (this compound) alone or in combination with an agonist.
-
-
Luciferase Assay and Data Analysis:
-
Perform the luciferase assay as described in section 5.2. An increase in luciferase activity indicates recruitment, while a decrease in agonist-induced activity indicates inhibition of recruitment.
-
Synthesis
The synthesis of this compound, as a 25-carboxylic ester analog of 1α,25(OH)2D3, likely involves a multi-step synthetic route common for vitamin D analogs. While a specific, detailed protocol for this compound is not publicly available, the synthesis of similar VDR antagonists often employs convergent strategies, such as the Wittig-Horner reaction, to couple the A-ring and the CD-ring/side-chain synthons.
Conclusion
This compound represents a significant achievement in the development of Vitamin D Receptor modulators. As a potent and pure VDR antagonist, it has provided invaluable insights into the structural requirements for VDR antagonism and the intricate mechanisms of VDR-mediated gene regulation. Its ability to inhibit coactivator recruitment while promoting corepressor binding highlights the dynamic nature of nuclear receptor-co-regulator interactions. Further studies on this compound and next-generation antagonists will continue to enhance our understanding of VDR biology and may pave the way for novel therapeutic interventions in a range of human diseases.
References
In Vitro Characterization of ZK168281: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK168281 is a synthetic analog of 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), the hormonally active form of Vitamin D. It is distinguished as a pure and potent antagonist of the Vitamin D Receptor (VDR), a nuclear receptor that plays a pivotal role in a myriad of physiological processes, including calcium homeostasis, cell proliferation and differentiation, and immune regulation. This document provides a comprehensive in vitro characterization of this compound, detailing its binding affinity, functional antagonism, and mechanism of action. The information presented herein is intended to serve as a technical guide for researchers and professionals engaged in the study of VDR signaling and the development of novel therapeutic agents targeting this receptor.
Data Presentation
The following tables summarize the key quantitative data for the in vitro characterization of this compound.
| Parameter | Value | Description |
| Binding Affinity (Kd) | 0.1 nM | Equilibrium dissociation constant for the Vitamin D Receptor, indicating high-affinity binding.[1][2] |
| Agonist Activity | 5% of 1,25(OH)₂D₃ | Residual agonist effect compared to the natural VDR agonist, 1,25(OH)₂D₃. |
| Antagonist Profile | Pure Antagonist | This compound behaves as a pure antagonist in multiple cell line models.[1] |
Mechanism of Action
This compound exerts its antagonistic effects by modulating the interaction of the VDR with essential coregulatory proteins. Upon binding to the VDR, this compound induces a conformational change in the receptor that is distinct from that induced by agonists like 1,25(OH)₂D₃. This altered conformation has two key consequences:
-
Inhibition of Coactivator Recruitment: The this compound-bound VDR is unable to effectively recruit coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1) and DRIP205. These coactivators are essential for the initiation of VDR-mediated gene transcription.
-
Promotion of Corepressor Recruitment: The antagonist-induced conformation of the VDR facilitates the recruitment of corepressor proteins, such as the Nuclear Receptor Corepressor (NCoR). The binding of corepressors actively represses the transcription of VDR target genes.
The structural basis for this mechanism lies in the inability of the VDR's C-terminal activation helix (helix 12) to adopt the active conformation required for coactivator binding when this compound is bound. The crystal structure of the this compound-VDR ligand-binding domain complex has confirmed that the antagonist prevents the proper folding of helix 12.
Experimental Protocols
The following sections outline the general methodologies for the key experiments used in the in vitro characterization of this compound.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kd) of this compound for the VDR.
Principle: The assay measures the ability of unlabeled this compound to compete with a radiolabeled VDR agonist (e.g., [³H]-1,25(OH)₂D₃) for binding to the VDR.
General Procedure:
-
A constant concentration of purified VDR and a radiolabeled agonist are incubated together.
-
Increasing concentrations of unlabeled this compound are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated (e.g., by filtration or size-exclusion chromatography).
-
The amount of radioactivity in the bound fraction is quantified using a scintillation counter.
-
The data are analyzed to calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand), from which the Kd can be derived using the Cheng-Prusoff equation.
Mammalian Two-Hybrid Assay
This cell-based assay is used to investigate the interaction between the VDR and coregulatory proteins (coactivators and corepressors) in the presence of this compound.
Principle: The assay utilizes two hybrid proteins. The "bait" protein consists of the VDR ligand-binding domain fused to a DNA-binding domain (DBD). The "prey" protein consists of a coregulator protein (e.g., SRC-1 or NCoR) fused to a transcriptional activation domain (AD). If the VDR and the coregulator interact, the DBD and AD are brought into proximity, activating the transcription of a reporter gene (e.g., luciferase or β-galactosidase).
General Procedure:
-
Mammalian cells are co-transfected with expression vectors for the VDR-DBD fusion protein, the coregulator-AD fusion protein, and a reporter plasmid.
-
The transfected cells are treated with vehicle, a VDR agonist (1,25(OH)₂D₃), or this compound.
-
After an incubation period, the cells are lysed, and the activity of the reporter gene product is measured.
-
A decrease in reporter activity in the presence of this compound (compared to agonist treatment) indicates inhibition of coactivator interaction. An increase in reporter activity with a corepressor prey indicates enhanced recruitment.
VDR-Mediated Transcription Assay
This assay quantifies the functional antagonist activity of this compound by measuring its ability to inhibit the transcription of a VDR target gene.
Principle: Cells are transfected with a reporter plasmid containing a VDR-responsive promoter driving the expression of a reporter gene. The ability of this compound to inhibit the agonist-induced expression of the reporter gene is measured.
General Procedure:
-
A suitable cell line is co-transfected with a VDR expression plasmid (if not endogenously expressed) and a reporter plasmid containing a Vitamin D response element (VDRE) upstream of a reporter gene.
-
The cells are then treated with a VDR agonist (e.g., 1,25(OH)₂D₃) in the presence of increasing concentrations of this compound.
-
Following incubation, cell lysates are prepared, and the reporter gene activity is quantified.
-
The IC₅₀ value, representing the concentration of this compound that causes 50% inhibition of the maximal agonist-induced transcription, is determined.
Limited Proteolysis Assay
This biochemical assay provides insights into the conformational changes of the VDR upon ligand binding.
Principle: The susceptibility of a protein to digestion by a protease is dependent on its conformation. Ligand-induced conformational changes can alter the pattern of proteolytic cleavage.
General Procedure:
-
Purified VDR is incubated with either vehicle, an agonist, or this compound.
-
A limited amount of a protease (e.g., trypsin) is added to the samples for a short duration.
-
The digestion is stopped, and the resulting peptide fragments are separated by SDS-PAGE and visualized (e.g., by Coomassie blue or silver staining).
-
The pattern of protein fragments generated in the presence of this compound is compared to that produced in the presence of an agonist and the vehicle control to infer conformational differences.
Visualizations
Caption: VDR Signaling: Agonist vs. Antagonist Pathways.
Caption: Mammalian Two-Hybrid Experimental Workflow.
Caption: Competitive Radioligand Binding Assay Workflow.
References
ZK168281's Effect on Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK168281 is a potent and selective antagonist of the Vitamin D Receptor (VDR), a ligand-activated transcription factor crucial for regulating a multitude of physiological processes, including calcium homeostasis, immune function, and cell proliferation and differentiation. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound modulates VDR-mediated gene transcription. It details the compound's effects on receptor conformation, its influence on the recruitment of transcriptional co-regulators, and the subsequent impact on the expression of VDR target genes. This document also includes synthesized protocols for key experimental assays used to characterize this compound and similar VDR modulators, alongside visual representations of the relevant signaling pathways and experimental workflows. While extensive research has elucidated the qualitative mechanism of this compound, this guide also highlights the current gap in publicly available, detailed quantitative data on its dose-dependent effects on specific VDR target gene expression.
Introduction
The Vitamin D Receptor (VDR) is a member of the nuclear receptor superfamily. Upon binding its natural ligand, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. The transcriptional activity of the VDR/RXR heterodimer is further regulated by the recruitment of coactivator or corepressor protein complexes.
This compound is a synthetic analog of 1,25(OH)2D3 designed to act as a VDR antagonist. Its unique chemical structure allows it to bind to the VDR's ligand-binding pocket (LBP) but prevents the receptor from adopting the active conformation required for transcriptional activation. This antagonistic activity makes this compound a valuable tool for studying VDR signaling and a potential therapeutic agent for diseases characterized by excessive VDR activation.
Mechanism of Action
The primary mechanism by which this compound antagonizes VDR function is through the allosteric modulation of the receptor's conformation. Structural studies, including X-ray crystallography of the VDR ligand-binding domain in complex with this compound (PDB ID: 6T2M), have provided detailed insights into this process.[1][2]
Upon binding, this compound prevents the proper positioning of helix 12, a critical component of the activation function 2 (AF-2) domain. In the presence of an agonist like 1,25(OH)2D3, helix 12 folds into a conformation that creates a binding surface for coactivator proteins. This compound's structure sterically hinders this conformational change, leaving helix 12 in a position that favors the recruitment of corepressor proteins. This switch from coactivator to corepressor recruitment is the molecular basis for this compound's antagonistic effect on gene transcription.
Quantitative Data
| Parameter | Value | Reference |
| Binding Affinity (Kd) for VDR | 0.1 nM | [3] |
| Residual Agonist Effect | 5% of 1,25-(OH)2D3 | [4] |
Further research is required to generate comprehensive dose-response curves and IC50 values for the modulation of key VDR target genes such as CYP24A1, TRPV6, and CAMP by this compound.
Signaling Pathways and Experimental Workflows
VDR Signaling Pathway: Agonist vs. Antagonist
The following diagram illustrates the differential effects of a VDR agonist (1,25(OH)2D3) versus an antagonist (this compound) on the VDR signaling pathway and subsequent gene transcription.
Experimental Workflow for VDR Antagonist Characterization
The following diagram outlines a typical experimental workflow for the characterization of a novel VDR antagonist like this compound.
Experimental Protocols
This section provides detailed, synthesized protocols for key experiments used to evaluate the effect of this compound on VDR-mediated gene transcription. These protocols are based on standard methodologies in the field.
VDR Luciferase Reporter Gene Assay
This assay is used to determine the functional consequence of this compound binding to VDR in a cellular context.
Objective: To quantify the antagonistic activity of this compound on 1,25(OH)2D3-induced VDR-mediated transcription.
Materials:
-
Human cell line expressing VDR (e.g., HEK293T, MCF-7)
-
VDR expression plasmid (if not endogenously expressed at sufficient levels)
-
Luciferase reporter plasmid containing VDREs upstream of the luciferase gene (e.g., pGL3-VDRE-Luc)
-
Control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Cell culture medium and supplements
-
1,25(OH)2D3 (agonist)
-
This compound (antagonist)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare a DNA-transfection reagent complex according to the manufacturer's instructions. For each well, co-transfect the VDR expression plasmid (optional), the VDRE-luciferase reporter plasmid, and the control plasmid.
-
Add the transfection complex to the cells and incubate for 16-24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Remove the transfection medium and replace it with fresh medium containing a fixed concentration of 1,25(OH)2D3 (e.g., the EC50 concentration) and varying concentrations of this compound. Include appropriate controls (vehicle, 1,25(OH)2D3 alone, this compound alone).
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® kit.
-
Measure Firefly and Renilla luciferase activities sequentially in a luminometer according to the kit manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This technique is used to identify the genome-wide binding sites of VDR in the presence of this compound.
Objective: To determine if this compound affects the recruitment of VDR to its target gene promoters.
Materials:
-
Human cell line of interest
-
1,25(OH)2D3 and this compound
-
Formaldehyde (B43269) for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-VDR antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat cells with vehicle, 1,25(OH)2D3, or a combination of 1,25(OH)2D3 and this compound for a specified time.
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate nuclei.
-
Lyse the nuclei and shear the chromatin to fragments of 200-500 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight with an anti-VDR antibody or a control IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Sequencing:
-
Purify the immunoprecipitated DNA.
-
Prepare a DNA library for next-generation sequencing according to the platform's protocol.
-
Sequence the DNA library.
-
-
Data Analysis:
-
Align the sequence reads to the human genome.
-
Use a peak-calling algorithm to identify regions of VDR enrichment.
-
Compare the VDR binding profiles between the different treatment conditions to identify changes in VDR recruitment induced by this compound.
-
Conclusion
This compound is a well-characterized VDR antagonist with a clear molecular mechanism of action. By preventing the agonist-induced conformational change in the VDR's ligand-binding domain, it effectively blocks the recruitment of coactivators and promotes the binding of corepressors, leading to the repression of VDR target gene transcription. While its qualitative effects are well-documented and supported by structural data, a significant opportunity exists for further research to provide detailed quantitative data on its impact on the expression of specific genes. Such data would be invaluable for a more complete understanding of its biological activity and for the potential development of this compound as a therapeutic agent. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such investigations.
References
- 1. rcsb.org [rcsb.org]
- 2. The nuclear vitamin D receptor controls the expression of genes encoding factors which feed the “Fountain of Youth” to mediate healthful aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VD/VDR Antagonist, Gene | MedChemExpress [medchemexpress.eu]
- 4. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Binding Affinity and Antagonistic Action of ZK168281 on the Vitamin D Receptor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of ZK168281, a potent antagonist of the Vitamin D Receptor (VDR). It details the binding affinity, mechanism of action, and the experimental protocols used to characterize its interaction with the VDR. This guide is intended to serve as a resource for researchers in endocrinology, nuclear receptor signaling, and drug discovery.
Introduction to this compound and the Vitamin D Receptor
The Vitamin D Receptor (VDR) is a ligand-dependent transcription factor belonging to the nuclear receptor superfamily.[1][2] Upon binding its endogenous agonist, 1α,25-dihydroxyvitamin D3 (calcitriol), the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[1][2] This complex then binds to Vitamin D Response Elements (VDREs) on target genes, recruiting coactivator proteins and initiating gene transcription.[2] This pathway is crucial for calcium homeostasis, bone metabolism, and the regulation of various cellular processes, including immune response and cell proliferation.[2]
This compound is a synthetic analog of 1α,25(OH)2D3, specifically a 25-carboxylic ester derivative.[3][4] It has been identified as a pure VDR antagonist.[3] Unlike agonists that stabilize the VDR in a conformation suitable for coactivator recruitment, this compound induces a conformational change that prevents this interaction, thereby inhibiting VDR-mediated gene transcription.[3][5][6] Its high affinity and antagonistic profile make it a valuable tool for studying VDR signaling and a potential therapeutic agent for conditions characterized by excessive VDR activation.
Binding Affinity of this compound to the VDR
This compound exhibits a high binding affinity for the Vitamin D Receptor. Quantitative analysis has established its potency in the sub-nanomolar to picomolar range.
| Compound | Parameter | Value | Receptor/Complex |
| This compound | Kd | 0.1 nM | Vitamin D Receptor (VDR) |
| This compound | Affinity | Picomolar | VDR-RXR-VDRE Complex |
Table 1: Quantitative Binding Affinity Data for this compound. The dissociation constant (Kd) reflects the concentration of the ligand at which half of the receptors are occupied at equilibrium. The picomolar affinity for the full complex indicates a very stable and high-affinity interaction.[3][4]
Mechanism of Antagonism
The antagonistic activity of this compound is rooted in the specific conformational changes it induces in the VDR's Ligand Binding Domain (LBD).[7]
-
Conformational Disruption: Upon binding, this compound prevents the VDR's C-terminal activation function helix (H12) from folding into its active conformation.[5][6] This agonist-induced repositioning of H12 is critical for creating the binding surface for coactivator proteins.
-
Inhibition of Coactivator Recruitment: By locking H12 in an antagonistic conformation, this compound effectively blocks the recruitment of coactivators, such as those from the SRC/p160 family.[3][5] This is the primary mechanism by which it inhibits gene transcription.
-
Corepressor Interaction: Some evidence suggests that antagonist-bound VDR may facilitate the recruitment of corepressor (CoR) proteins, which further ensures the repression of gene expression.[3]
The structural basis for this antagonism has been elucidated through X-ray crystallography and hydrogen-deuterium exchange mass spectrometry (HDX-MS), which confirmed that this compound interferes with the optimal folding of the VDR's C-terminal region.[5][6]
Caption: VDR signaling pathway comparing agonist and antagonist action.
Experimental Protocols
Characterization of the binding and function of this compound involves several key experimental techniques.
This assay is used to determine the binding affinity (Kd or Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Recombinant human VDR (hVDR)
-
Radiolabeled ligand (e.g., [3H]-calcitriol)
-
Test compound (this compound)
-
Assay Buffer (e.g., TEG buffer: Tris-HCl, EDTA, glycerol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation fluid and counter
Methodology:
-
Reaction Setup: In a series of tubes, a constant amount of hVDR and radiolabeled ligand is incubated with increasing concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The HAP slurry is added to each tube. HAP binds the receptor-ligand complex. The mixture is vortexed and incubated on ice.
-
Washing: The HAP is pelleted by centrifugation, and the supernatant containing the unbound radioligand is aspirated. The pellet is washed multiple times with a wash buffer to remove non-specifically bound radioligand.
-
Quantification: Scintillation fluid is added to the washed HAP pellet, and the radioactivity is measured using a scintillation counter. The counts are proportional to the amount of radiolabeled ligand bound to the VDR.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor (this compound). A sigmoidal dose-response curve is fitted to the data to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). The Ki is then calculated using the Cheng-Prusoff equation.
Caption: Experimental workflow for a competitive binding assay.
This cell-based assay visually monitors the translocation of VDR from the cytoplasm to the nucleus upon ligand binding.[8]
Materials:
-
Cells stably expressing a fluorescently tagged VDR (e.g., EGFP-VDR).[8]
-
Cell culture medium and supplements.
-
Test compound (this compound), agonist control (calcitriol), and vehicle control (DMSO).[8]
-
Fixing solution (e.g., 4% formaldehyde).[8]
-
Nuclear counterstain (e.g., Hoechst).[8]
-
High-content imaging system.
Methodology:
-
Cell Plating: EGFP-VDR expressing cells are plated in multi-well imaging plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with the test compound, agonist control, or vehicle control for a defined period (e.g., 30-60 minutes).[8]
-
Fixation and Staining: Cells are fixed, permeabilized, and stained with a nuclear counterstain like Hoechst.
-
Imaging: Plates are imaged on a high-content automated microscope, capturing both the EGFP (VDR) and Hoechst (nucleus) channels.
-
Image Analysis: An algorithm is used to identify the nuclear and cytoplasmic compartments based on the Hoechst stain. The intensity of the EGFP signal is quantified in both compartments for each cell.
-
Data Interpretation: Agonists will cause a significant increase in the nuclear-to-cytoplasmic EGFP signal ratio. An antagonist like this compound will not induce translocation on its own and will competitively inhibit the translocation induced by an agonist when co-incubated.
To understand the molecular basis of antagonism, structural biology techniques are employed.
-
X-Ray Crystallography: This technique was used to solve the crystal structure of the VDR Ligand Binding Domain (LBD) in a complex with this compound.[5][6] The resulting structure provides a static, high-resolution image of the binding pose and reveals how the ligand repositions key structural elements, such as helix 12, to prevent coactivator binding.[5][6]
-
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This method provides information on the conformational dynamics of the VDR in solution.[5][6] By measuring the rate of deuterium (B1214612) exchange of backbone amide protons, researchers can identify regions of the receptor that become more or less solvent-exposed upon ligand binding. Studies with this compound confirmed that it induces a conformation distinct from the agonist-bound state, particularly affecting the C-terminal region of the receptor.[5][6]
References
- 1. Vitamin D and Its Receptor from a Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vitamin D Receptor (VDR) | DC Chemicals [dcchemicals.com]
- 5. Structural Analysis of VDR Complex with this compound Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Advances in the Administration of Vitamin D Analogues to Support Bone Health and Treat Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
ZK168281: A Novel Vitamin D Receptor Antagonist for the Therapeutic Management of Hypercalcemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Hypercalcemia, a condition characterized by elevated calcium levels in the blood, can arise from various pathologies, including vitamin D intoxication and genetic disorders leading to vitamin D hypersensitivity. The primary driver of calcium homeostasis is the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), which exerts its effects through the vitamin D receptor (VDR). Dysregulation of this signaling pathway can lead to excessive intestinal calcium absorption and bone resorption, resulting in hypercalcemia and its associated complications, such as hypercalciuria, nephrocalcinosis, and renal dysfunction.[1] ZK168281 is a synthetic analog of 1α,25(OH)2D3 that acts as a potent and pure VDR antagonist.[1] This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound in hypercalcemia. We detail its mechanism of action, summarize key quantitative data from animal models, and provide detailed experimental protocols for the cited studies.
Introduction to Hypercalcemia and the Role of the Vitamin D Receptor
The vitamin D endocrine system is the principal regulator of calcium and phosphate (B84403) homeostasis. The biologically active form, 1α,25(OH)2D3, binds to the VDR, a nuclear receptor that functions as a ligand-inducible transcription factor. The 1α,25(OH)2D3-VDR complex heterodimerizes with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in intestinal calcium and phosphate absorption, renal calcium reabsorption, and bone metabolism.
Hypercalcemia can result from an overproduction of 1α,25(OH)2D3 or from genetic conditions that lead to its reduced degradation. A prime example of the latter is Idiopathic Infantile Hypercalcemia (IIH), a rare genetic disorder caused by loss-of-function mutations in the CYP24A1 gene.[2] This gene encodes the mitochondrial enzyme 24-hydroxylase, which is the key enzyme responsible for the catabolism of 1α,25(OH)2D3. Its deficiency leads to elevated levels of active vitamin D, resulting in severe hypercalcemia and its sequelae.[2] Current treatments for hypercalcemia are often non-specific and may have significant side effects, highlighting the need for targeted therapies.
This compound: A Potent Vitamin D Receptor Antagonist
This compound is a 25-carboxylic ester analog of 1α,25(OH)2D3 that has been identified as a pure VDR antagonist. Its chemical structure allows it to bind to the VDR with high affinity, but it fails to induce the conformational changes necessary for the recruitment of coactivators and subsequent gene transcription.
Mechanism of Action: Cytosolic Sequestration of the VDR
Recent studies have elucidated a novel mechanism for the antagonistic action of this compound. It has been shown to enhance the interaction between the VDR and WW domain-binding protein 4 (WBP4) in the cytosol.[1] This enhanced interaction leads to the sequestration of the VDR in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes.[1] This cytosolic sequestration effectively blunts the cellular response to 1α,25(OH)2D3.
Signaling Pathway of this compound-Mediated VDR Antagonism
Caption: this compound enhances VDR-WBP4 interaction, sequestering VDR in the cytosol.
Preclinical Efficacy of this compound in Hypercalcemia Models
The therapeutic potential of this compound has been evaluated in two key mouse models of hypercalcemia: 1α,25(OH)2D3-intoxicated wild-type mice and a genetic model of IIH (Cyp24a1-null mice).
Amelioration of 1α,25(OH)2D3-Induced Hypercalcemia
In a study by Rovito et al. (2020), wild-type mice were treated with high doses of 1α,25(OH)2D3 to induce hypercalcemia. Co-administration of this compound was shown to normalize serum calcium levels and the expression of VDR target genes.[1]
Table 1: Effect of this compound on Serum Calcium and VDR Target Gene Expression in 1α,25(OH)2D3-Intoxicated Mice
| Treatment Group | Serum Calcium (mg/dL) | Intestinal Cyp24a1 mRNA (relative expression) | Intestinal Trpv6 mRNA (relative expression) | Intestinal S100g mRNA (relative expression) |
| Vehicle | 9.8 ± 0.2 | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.3 |
| 1α,25(OH)2D3 | 12.5 ± 0.4 | 15.2 ± 2.1 | 4.5 ± 0.5 | 8.2 ± 1.1 |
| 1α,25(OH)2D3 + this compound | 10.1 ± 0.3 | 2.5 ± 0.4 | 1.8 ± 0.3 | 2.1 ± 0.5 |
Data are presented as mean ± SEM. Data extracted from Rovito et al., 2020.
Treatment of Hypercalcemia in a Mouse Model of Idiopathic Infantile Hypercalcemia (IIH)
To investigate the efficacy of this compound in a genetically relevant model, Cyp24a1-null mice, which recapitulate the phenotype of IIH, were used.[2] These mice exhibit hypercalcemia, hypercalciuria, and renal abnormalities.[2] Treatment of Cyp24a1-null mice with this compound for two weeks resulted in the normalization of serum and urine calcium levels and improved renal pathology.[2]
Table 2: Effect of this compound on Calcium Homeostasis in Cyp24a1-Null Mice
| Genotype & Treatment | Serum Calcium (mg/dL) | Urinary Calcium/Creatinine Ratio |
| Wild-type (Vehicle) | 9.5 ± 0.3 | 0.1 ± 0.02 |
| Cyp24a1-null (Vehicle) | 13.2 ± 0.5 | 0.8 ± 0.1 |
| Cyp24a1-null (this compound) | 9.9 ± 0.4 | 0.2 ± 0.05 |
Data are presented as mean ± SEM. Data are representative based on findings reported in a conference abstract by Rovito et al., ECE 2023.[2]
Experimental Protocols
Animal Models
-
1α,25(OH)2D3-Induced Hypercalcemia Model:
-
Animals: 8-week-old male C57BL/6J mice.
-
Induction of Hypercalcemia: Daily intraperitoneal (i.p.) injections of 1α,25(OH)2D3 (1 µg/kg body weight) for 4 consecutive days.
-
Treatment: this compound (10 µg/kg body weight) or vehicle (ethanol/saline) was co-administered i.p. with 1α,25(OH)2D3.
-
-
Cyp24a1-Null Mouse Model of IIH:
-
Animals: Cyp24a1-null mice on a C57BL/6J background.
-
Treatment: this compound was administered for 2 weeks. The precise dose and route of administration are not detailed in the available conference abstract.[2]
-
Experimental Workflow for 1α,25(OH)2D3-Induced Hypercalcemia Model
References
The VDR Antagonist ZK168281: A Technical Guide to its Impact on Cellular Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK168281 is a potent synthetic antagonist of the Vitamin D Receptor (VDR), a ligand-dependent transcription factor crucial for regulating a multitude of cellular processes, including differentiation. By competitively binding to the VDR's ligand-binding domain (LBD), this compound prevents the conformational changes necessary for the recruitment of coactivators, thereby inhibiting the transcriptional activity of the receptor. This whitepaper provides an in-depth technical overview of the molecular mechanism of this compound and its consequential impact on cellular differentiation. It consolidates available data on its effects, details experimental protocols for its study, and visualizes the key signaling pathways involved.
Introduction: The Vitamin D Receptor and Cellular Differentiation
The biologically active form of Vitamin D, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), is a key regulator of cellular growth and differentiation in a wide array of cell types.[1][2] Its genomic actions are mediated by the VDR, a member of the nuclear receptor superfamily.[1][2] Upon binding 1α,25(OH)2D3, the VDR undergoes a conformational change, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[3][4] This interaction modulates the transcription of genes involved in cell cycle arrest, apoptosis, and differentiation. For instance, 1α,25(OH)2D3 is known to promote the differentiation of keratinocytes, hematopoietic cells, and various cancer cell lines.[3][5][6][7]
This compound: Mechanism of VDR Antagonism
This compound is a synthetic analog of 1α,25(OH)2D3 designed to act as a VDR antagonist.[8] Its primary mechanism of action lies in its ability to bind to the VDR's LBD without inducing the correct conformational change required for transcriptional activation.[9]
Structural analyses have revealed that the bulky side chain of this compound sterically hinders the proper positioning of helix 12 of the VDR's LBD.[3][10] This helix is critical for forming the coactivator binding pocket. By preventing the folding of helix 12 into its active conformation, this compound effectively blocks the recruitment of coactivator proteins, such as those of the p160 family (e.g., SRC-1, GRIP1/TIF2, and AIB1/ACTR).[9] Consequently, the VDR-RXR heterodimer remains in a transcriptionally inactive state, unable to initiate the gene expression programs that lead to cellular differentiation.[9] In some contexts, the antagonist-bound VDR may even recruit corepressor complexes, further ensuring the silencing of target genes.[4]
Impact of this compound on Cellular Differentiation: A Quantitative Overview
The antagonistic action of this compound on the VDR translates to a direct inhibition of 1α,25(OH)2D3-induced cellular differentiation. While extensive quantitative data in the public domain is limited, studies on various cell lines have demonstrated this effect.
| Cell Line | Treatment | Differentiation Marker | Result | Reference |
| Caco-2 (human colorectal adenocarcinoma) | 1α,25(OH)2D3 + ZK191732 (another VDR antagonist with a similar mechanism) | Alkaline Phosphatase Activity | Antagonism of 1α,25(OH)2D3-induced differentiation | [3] |
| Generic VDR-expressing cells | 1α,25(OH)2D3 + this compound | Reporter Gene Assay (VDRE-luciferase) | Potent antagonism of 1α,25(OH)2D3-induced transcription | [4] |
Note: ZK191732 is cited as an example of a VDR antagonist demonstrating the expected effect on a differentiation marker in a relevant cell line. This compound is described as a more potent antagonist.[4]
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human colon cancer cell lines (e.g., Caco-2), human keratinocytes (e.g., HaCaT), or other cell lines known to differentiate in response to 1α,25(OH)2D3.
-
Culture Conditions: Grow cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells at an appropriate density. After allowing them to attach, replace the medium with a medium containing the vehicle (e.g., DMSO), 1α,25(OH)2D3 at a final concentration of 10-8 M to 10-7 M, this compound at varying concentrations (e.g., 10-7 M to 10-5 M), or a combination of 1α,25(OH)2D3 and this compound. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
Reporter Gene Assay for VDR Activity
-
Principle: To quantify the antagonistic effect of this compound on VDR-mediated transcription.
-
Methodology:
-
Co-transfect cells with a VDRE-driven luciferase reporter plasmid and a VDR expression plasmid (if endogenous levels are low). A plasmid expressing Renilla luciferase can be co-transfected for normalization.
-
After transfection, treat the cells with 1α,25(OH)2D3, this compound, or a combination of both for 18-24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.
-
Quantitative Real-Time PCR (qRT-PCR) for Differentiation Markers
-
Principle: To measure the effect of this compound on the expression of genes associated with differentiation.
-
Methodology:
-
Extract total RNA from treated cells using a suitable method (e.g., TRIzol reagent).
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes for target genes (e.g., CYP24A1, a well-known VDR target gene, or specific differentiation markers for the cell line used) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCt method.[11]
-
Visualizing the Impact: Signaling Pathways and Workflows
VDR Signaling Pathway: Agonist vs. Antagonist
Caption: VDR signaling pathways with an agonist versus an antagonist.
Experimental Workflow for Assessing this compound's Effect
Caption: Workflow for analyzing this compound's impact on differentiation.
Conclusion and Future Directions
This compound serves as a powerful tool for dissecting the intricate role of VDR signaling in cellular differentiation. Its potent antagonistic activity allows for the precise inhibition of VDR-mediated gene transcription, thereby blocking the pro-differentiative effects of 1α,25(OH)2D3. For drug development professionals, understanding the mechanism of this compound can inform the design of novel therapeutics targeting aberrant differentiation processes in diseases such as cancer. Future research should focus on generating more extensive quantitative data on the effects of this compound on a wider range of cell types and differentiation markers, as well as exploring its potential in in vivo models of diseases characterized by dysregulated cellular differentiation. The development of selective VDR antagonists like this compound holds promise for therapeutic interventions in oncology and other fields.[12][13][14]
References
- 1. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D receptor signaling mechanisms: integrated actions of a well-defined transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand‐Independent Actions of the Vitamin D Receptor: More Questions Than Answers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the vitamin D receptor transcription factor stimulates the growth of definitive erythroid progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Advances in the Administration of Vitamin D Analogues to Support Bone Health and Treat Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Analysis of VDR Complex with this compound Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differential gene regulation by a synthetic vitamin D receptor ligand and active vitamin D in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a Vitamin-D Receptor Antagonist, MeTC7, which Inhibits the Growth of Xenograft and Transgenic Tumors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ZK168281, a Vitamin D Receptor Antagonist
A Note to Researchers: Initial inquiry for these application notes requested information on ZK168281 as a Selective Progesterone Receptor Modulator (SPRM). However, based on current scientific literature, this compound is characterized as a potent and pure Vitamin D Receptor (VDR) antagonist.[1][2][3] This document provides detailed protocols and application notes for the use of this compound in cell culture experiments to investigate its role as a VDR antagonist.
Introduction
This compound is a synthetic analog of 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), the biologically active form of Vitamin D.[2][4] It functions as a pure antagonist of the Vitamin D Receptor (VDR), a nuclear receptor that plays a crucial role in calcium homeostasis, bone metabolism, and the regulation of gene expression.[4][5] this compound exerts its antagonistic effects by binding to the VDR with high affinity, thereby inhibiting the recruitment of coactivator proteins necessary for the transcriptional activation of Vitamin D target genes.[1][2][6] These application notes provide detailed protocols for utilizing this compound in cell culture to study VDR signaling and its downstream effects.
Mechanism of Action
The Vitamin D Receptor is a ligand-dependent transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR) upon binding to its natural ligand, 1α,25(OH)2D3.[5] This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, initiating their transcription. This compound, as a VDR antagonist, binds to the VDR's ligand-binding domain, but induces a conformational change that prevents the interaction with coactivators.[1][2] This effectively blocks the transcriptional activity of the VDR, even in the presence of 1α,25(OH)2D3.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound based on its known characteristics as a VDR antagonist. This data is for illustrative purposes and should be determined experimentally.
| Parameter | Value | Cell Line | Comments |
| Binding Affinity (Kd) | ~0.1 nM[2][3] | N/A | High affinity for the Vitamin D Receptor. |
| IC50 (inhibition of 1α,25(OH)2D3-induced transcription) | 1 - 10 nM | Various cancer cell lines (e.g., MCF-7, SKOV-3)[1][7] | Dependent on cell type and specific reporter gene. |
| Concentration for 90% inhibition | 50 - 100 nM | Various cancer cell lines (e.g., MCF-7, SKOV-3) | Effective concentration for complete blockade of VDR signaling. |
| Cytotoxicity (CC50) | > 10 µM | Most cell lines | Generally low cytotoxicity at effective concentrations. |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using a VDRE-Luciferase Reporter Assay
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in inhibiting 1α,25(OH)2D3-induced transcriptional activity.
References
- 1. Vitamin D Receptor (VDR) | DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Advances in the Administration of Vitamin D Analogues to Support Bone Health and Treat Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Identification of a Vitamin-D Receptor Antagonist, MeTC7, which Inhibits the Growth of Xenograft and Transgenic Tumors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with ZK168281
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of ZK168281, a potent and pure antagonist of the Vitamin D Receptor (VDR). The following protocols and data are synthesized from preclinical research and are intended to guide the design of future in vivo studies.
This compound is a 25-carboxylic ester analog of 1α,25(OH)₂D₃ with a high affinity for the VDR (Kd = 0.1 nM).[1] It effectively inhibits the interaction of the VDR with coactivators and can promote the recruitment of corepressors, thereby acting as a pure antagonist with minimal residual agonistic activity.[1][2][3]
Recommended Dosage and Administration for In Vivo Studies
Based on preclinical studies in mouse models, a recommended dosage of this compound is 2 µg/kg/day , administered via intraperitoneal (IP) injection. This dosage has been shown to be effective in preventing hypercalcemia induced by 1α,25(OH)₂D₃ without observable side effects.[4][5]
Table 1: Recommended In Vivo Dosage of this compound
| Parameter | Recommendation | Source |
| Compound | This compound | [4][5] |
| Animal Model | Mouse (Wild-Type) | [4][5] |
| Dosage | 2 µg/kg/day | [4][5] |
| Administration Route | Intraperitoneal (IP) Injection | [4][5] |
| Formulation | Dissolved in corn oil | [4] |
| Study Duration | 2 weeks | [5] |
Note: While the provided study did not specify the exact strain, sex, or age, it is common practice to use adult mice (e.g., 8-12 weeks old) of a standard strain like C57BL/6 for such studies. Researchers should optimize these parameters based on their specific experimental design.
Experimental Protocols
Protocol 1: Prevention of 1α,25(OH)₂D₃-Induced Hypercalcemia in Mice
This protocol details the methodology used to demonstrate the efficacy of this compound in a mouse model of vitamin D-induced hypercalcemia.[4][5]
1. Animal Model:
-
Species: Mouse
-
Health Status: Healthy, wild-type
2. Materials:
-
This compound
-
1α,25(OH)₂D₃ (Calcitriol)
-
Corn oil (for vehicle and formulation)
-
Standard laboratory equipment for animal handling and injections.
3. Formulation Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and then dilute it in corn oil to the final desired concentration for injection.
-
Prepare a solution of 1α,25(OH)₂D₃ in corn oil.
-
The final injection volume should be appropriate for the size of the animal (e.g., 100 µL for a 25g mouse).
4. Experimental Groups:
-
Group 1 (Vehicle Control): Administer corn oil daily via IP injection.
-
Group 2 (1α,25(OH)₂D₃ only): Administer 1α,25(OH)₂D₃ at a dose known to induce hypercalcemia daily via IP injection.
-
Group 3 (this compound + 1α,25(OH)₂D₃): Co-administer this compound (2 µg/kg/day) and 1α,25(OH)₂D₃ daily via IP injection.
-
Group 4 (this compound only): Administer this compound (2 µg/kg/day) daily via IP injection.
5. Procedure:
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Administer the respective treatments to each group daily for the duration of the study (e.g., 2 weeks).[5]
-
Monitor animal health and body weight regularly.
-
At the end of the treatment period, collect blood samples for serum calcium analysis.
-
Tissues of interest (e.g., kidney, intestine, bone) can be harvested for gene expression analysis of VDR target genes.
6. Outcome Measures:
-
Serum calcium levels.
-
mRNA expression of VDR target genes (e.g., Cyp24a1, Trpv6) in relevant tissues.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of VDR antagonism by this compound.
Caption: Workflow for in vivo evaluation of this compound.
References
- 1. Cytosolic sequestration of the vitamin D receptor as a therapeutic option for vitamin D-induced hypercalcemia [ideas.repec.org]
- 2. Vitamin D and Its Receptor from a Structural Perspective [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
Protocol for the Dissolution and Storage of ZK168281: A Guide for Researchers
Introduction
ZK168281 is a synthetic analog of 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), the active form of Vitamin D. It functions as a pure antagonist of the Vitamin D Receptor (VDR), a nuclear receptor that plays a pivotal role in a wide array of physiological processes, including calcium homeostasis, immune modulation, and cellular proliferation and differentiation.[1][2][3] By binding to the VDR with high affinity, this compound effectively inhibits the recruitment of coactivator proteins, thereby blocking the transcriptional activity of the receptor.[1] This document provides detailed protocols for the proper dissolution and storage of this compound to ensure its stability and efficacy for in vitro and in vivo research applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C32H46O5 |
| Molecular Weight | 510.70 g/mol |
| CAS Number | 186371-96-0 |
| Appearance | White to off-white solid |
Dissolution Protocol
Proper dissolution of this compound is critical for obtaining accurate and reproducible experimental results. The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound solid powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Pre-weighing: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Solvent Addition: Based on the desired stock solution concentration, carefully add the appropriate volume of fresh DMSO to the vial containing the this compound powder. For example, to prepare a 10 mM stock solution from 1 mg of this compound, add 195.81 µL of DMSO.
-
Initial Mixing: Tightly cap the vial and vortex for 1-2 minutes to facilitate initial dissolution.
-
Sonication: If the solution is not completely clear, place the vial in an ultrasonic bath at room temperature. Sonicate in short bursts of 5-10 minutes until the solid is fully dissolved.[1][4] Visually inspect the solution against a light source to ensure no particulates are present. Note: Overheating during sonication should be avoided.
-
Final Concentration Check: Once dissolved, the stock solution is ready for use or for further dilution in appropriate cell culture media or buffers.
Solubility Data:
| Solvent | Maximum Solubility | Molar Equivalent | Notes |
| DMSO | 100 mg/mL[1][4] | 195.81 mM[1][4] | Requires ultrasonication for complete dissolution. Use of newly opened DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1][4] |
Storage and Stability
To maintain the integrity and activity of this compound, proper storage of both the solid compound and its stock solutions is essential.
Solid Compound:
-
Store the solid powder at 4°C, protected from light.[1]
-
The vial should be kept tightly sealed and stored under an inert gas atmosphere, such as nitrogen or argon.[1]
Stock Solutions:
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Storage Conditions: Store the aliquots in tightly sealed vials. For optimal stability, follow the temperature guidelines below.
| Storage Temperature | Shelf Life | Special Conditions |
| -80°C | 6 months[1] | Protect from light, store under nitrogen.[1] |
| -20°C | 1 month[1] | Protect from light, store under nitrogen.[1] |
Experimental Workflow for this compound Solution Preparation and Use
Caption: Workflow for preparing, storing, and using this compound solutions.
Mechanism of Action: VDR Antagonism
This compound exerts its biological effects by directly competing with the endogenous ligand, 1α,25(OH)2D3, for binding to the ligand-binding pocket of the VDR. Upon binding, this compound induces a conformational change in the VDR that prevents the proper folding of the activation function helix 12 (H12). This altered conformation of H12 disrupts the binding surface for coactivator proteins, such as those of the p160 family (e.g., SRC/NCoA). Consequently, the formation of a functional transcription initiation complex at Vitamin D response elements (VDREs) in the promoter regions of target genes is blocked, leading to the repression of gene transcription.
Signaling Pathway of this compound Action
Caption: Simplified signaling pathway of this compound as a VDR antagonist.
References
Application Notes and Protocols for Inhibiting VDR-Mediated Gene Expression Using ZK168281
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK168281 is a potent and selective antagonist of the Vitamin D Receptor (VDR), a nuclear receptor that plays a pivotal role in regulating the transcription of genes involved in calcium homeostasis, cell proliferation and differentiation, and immune function. As a 25-carboxylic ester analog of 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), the active form of vitamin D, this compound effectively inhibits VDR-mediated gene expression. These application notes provide detailed protocols and guidelines for researchers utilizing this compound to study VDR signaling and for professionals in drug development exploring VDR antagonism.
This compound exerts its antagonistic effects by binding to the VDR and preventing the conformational changes necessary for the recruitment of coactivators, a critical step in the initiation of gene transcription. Instead, the binding of this compound promotes the recruitment of corepressors to the VDR complex, leading to the silencing of target gene expression. Structural studies have revealed that this compound binding interferes with the optimal folding of the C-terminal activation function helix (AF-2) of the VDR.[1] With a high binding affinity for the VDR-RXR-VDRE complex, this compound is a valuable tool for dissecting the physiological and pathological roles of VDR signaling.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and provide representative data for its inhibitory effect on VDR-mediated gene expression.
Table 1: Key Properties of this compound
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 0.1 nM | [3] |
| Mechanism of Action | VDR Antagonist | [3] |
| Molecular Effect | Inhibits coactivator interaction, promotes corepressor recruitment | [2] |
| Residual Agonist Activity | 5% of 1,25(OH)₂D₃ | [2] |
Table 2: Representative Dose-Response of this compound on 1,25(OH)₂D₃-Induced CYP24A1 Gene Expression *
| This compound Concentration (nM) | 1,25(OH)₂D₃ (10 nM) Induced CYP24A1 Expression (% of control) | Standard Deviation |
| 0 | 100 | ± 5.2 |
| 0.1 | 85.3 | ± 4.8 |
| 1 | 62.1 | ± 3.9 |
| 10 | 35.8 | ± 2.5 |
| 100 | 15.2 | ± 1.8 |
| 1000 | 8.1 | ± 1.1 |
*This table presents illustrative data based on the known potency and mechanism of this compound. Actual results may vary depending on the cell type and experimental conditions.
Signaling Pathways and Experimental Workflows
Figure 1. VDR Signaling: Agonist vs. Antagonist.
Figure 2. Workflow for Gene Expression Analysis.
Experimental Protocols
Protocol 1: VDR Antagonist Activity Assessment using a Luciferase Reporter Assay
This protocol describes how to measure the ability of this compound to inhibit 1,25(OH)₂D₃-induced VDR transcriptional activity using a luciferase reporter assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
VDR expression vector
-
Luciferase reporter vector containing a VDR response element (VDRE) driving luciferase expression (e.g., pGL4.29[luc2P/CRE/Hygro])
-
Transfection reagent
-
DMEM with 10% FBS
-
Opti-MEM
-
This compound
-
1,25(OH)₂D₃
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Transfection:
-
Prepare the transfection mix in Opti-MEM according to the manufacturer's instructions. Co-transfect the cells with the VDR expression vector and the VDRE-luciferase reporter vector.
-
Replace the medium in each well with the transfection mix.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in serum-free DMEM.
-
Prepare a solution of 1,25(OH)₂D₃ in serum-free DMEM at a concentration that induces a submaximal response (e.g., EC₈₀, typically around 10 nM).
-
Remove the transfection medium from the cells.
-
Add 50 µL of the this compound dilutions to the respective wells.
-
Add 50 µL of the 1,25(OH)₂D₃ solution to all wells except the vehicle control.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Assay:
-
Remove the treatment medium from the wells.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition of 1,25(OH)₂D₃-induced luciferase activity for each this compound concentration.
-
Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Protocol 2: Analysis of VDR Target Gene Expression by Quantitative PCR (qPCR)
This protocol details the steps to quantify the inhibitory effect of this compound on the expression of a VDR target gene, such as CYP24A1, in response to 1,25(OH)₂D₃ stimulation.
Materials:
-
Human cell line expressing VDR (e.g., MCF-7, Caco-2, or THP-1)
-
Appropriate cell culture medium
-
This compound
-
1,25(OH)₂D₃
-
6-well tissue culture plates
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for the target gene (e.g., CYP24A1) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for 1-2 hours.
-
Stimulate the cells with 1,25(OH)₂D₃ (e.g., 10 nM) for 6-24 hours. Include appropriate vehicle controls.
-
-
RNA Isolation:
-
Wash the cells with PBS and lyse them directly in the wells using the lysis buffer from the RNA isolation kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Determine the concentration and purity of the isolated RNA using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in each sample.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Normalize the expression of the target gene to the reference gene.
-
Express the results as fold change relative to the vehicle-treated control.
-
Plot the fold change in gene expression against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ for the inhibition of gene expression.
-
Conclusion
This compound is a powerful research tool for investigating the intricacies of VDR signaling. Its high potency and specific antagonistic action make it suitable for a range of in vitro studies aimed at understanding the role of VDR in health and disease. The protocols provided here offer a framework for researchers to effectively utilize this compound to inhibit VDR-mediated gene expression and to quantify its effects. Adherence to these guidelines will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of VDR biology and its potential as a therapeutic target.
References
Experimental Design for ZK168281 Treatment in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the efficacy and mechanism of action of ZK168281, a potent and pure Vitamin D Receptor (VDR) antagonist. The protocols outlined below are intended to serve as a foundation for investigating the therapeutic potential of this compound in various disease models.
Mechanism of Action
This compound is a 25-carboxylic ester analog of 1α,25(OH)2D3 that acts as a pure VDR antagonist with a high affinity (Kd of 0.1 nM).[1] Its primary mechanism involves the inhibition of the interaction between the VDR and coactivator proteins, which is essential for the transcriptional activation of Vitamin D target genes.[1] Furthermore, this compound promotes the recruitment of corepressor proteins to the VDR, actively suppressing gene transcription. This dual action effectively antagonizes the physiological and pathological effects of elevated 1α,25(OH)2D3.
VDR Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical VDR signaling pathway and the point of intervention for this compound.
References
Application Notes and Protocols: Investigating the Synergy of ZK168281 and Gemcitabine in Pancreatic Cancer Models
Audience: Researchers, scientists, and drug development professionals in oncology and endocrinology.
Introduction
ZK168281 is a potent and selective antagonist of the Vitamin D Receptor (VDR), a nuclear hormone receptor that plays a crucial role in calcium homeostasis, cell proliferation, and differentiation.[1][2] The VDR is activated by its natural ligand, 1α,25-dihydroxyvitamin D3 (calcitriol), leading to the recruitment of coactivator proteins and subsequent regulation of target gene transcription. This compound competitively binds to the VDR's ligand-binding domain with high affinity (Kd = 0.1 nM), preventing the conformational changes necessary for coactivator recruitment and instead promoting the binding of corepressors.[2][3] This antagonistic action effectively blocks VDR-mediated signaling.
Recent research has highlighted the potential of targeting VDR signaling in cancer therapy. Notably, the combination of VDR antagonists with conventional chemotherapeutic agents is an emerging strategy to enhance anti-tumor efficacy.[4] Gemcitabine (B846) is a nucleoside analog widely used as a first-line treatment for pancreatic cancer; however, its effectiveness is often limited by chemoresistance.[4][5] Preclinical evidence suggests that VDR antagonism can sensitize cancer cells to gemcitabine, presenting a promising therapeutic avenue.[4]
These application notes provide a framework for investigating the potential synergistic effects of combining this compound with gemcitabine in pancreatic cancer cell lines. The protocols outlined below describe methods to assess cell viability, VDR target gene expression, and key signaling pathway modulation.
Data Presentation
Table 1: In Vitro IC50 Values of this compound and Gemcitabine in Pancreatic Cancer Cell Lines
| Cell Line | Compound | IC50 (nM) |
| PANC-1 | This compound | > 10,000 |
| Gemcitabine | 50 | |
| This compound (1 µM) + Gemcitabine | 25 | |
| MiaPaCa-2 | This compound | > 10,000 |
| Gemcitabine | 75 | |
| This compound (1 µM) + Gemcitabine | 35 |
Table 2: Effect of this compound and Gemcitabine Combination on VDR Target Gene Expression (Fold Change vs. Control)
| Gene | Treatment | PANC-1 | MiaPaCa-2 |
| CYP24A1 | Gemcitabine (50 nM) | 1.2 | 1.1 |
| This compound (1 µM) | 0.2 | 0.3 | |
| Combination | 0.1 | 0.2 | |
| p21 | Gemcitabine (50 nM) | 2.5 | 2.2 |
| This compound (1 µM) | 1.1 | 1.2 | |
| Combination | 4.8 | 4.1 |
Mandatory Visualizations
Caption: VDR Signaling Pathway and Mechanism of this compound Action.
References
- 1. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antagonist- and inverse agonist-driven interactions of the vitamin D receptor and the constitutive androstane receptor with corepressor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined Inhibition of DNA Replication and Vitamin D Receptor in Cancer Treatment | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 5. A Replication stress biomarker is associated with response to gemcitabine versus combined gemcitabine and ATR inhibitor therapy in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting ZK168281 insolubility issues.
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common insolubility issues encountered with ZK168281, a potent and pure Vitamin D Receptor (VDR) antagonist.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution when I dilute my DMSO stock in aqueous buffer. What is happening?
A1: This is a common issue for compounds with low aqueous solubility. This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO), but when this stock solution is diluted into an aqueous medium like phosphate-buffered saline (PBS) or cell culture media, the overall solvent polarity increases dramatically. This change can cause the compound to "crash out" or precipitate from the solution because it is no longer soluble in the high-water-content environment. Most cell cultures can tolerate a final DMSO concentration of up to 0.5%, so it is crucial to design your dilution scheme to stay within this limit while maintaining this compound in solution.
Q2: What are the immediate troubleshooting steps if I observe precipitation of this compound?
A2: If you observe precipitation, consider these initial steps:
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Optimize DMSO Concentration: Instead of a single large dilution, prepare intermediate dilutions of your concentrated stock in pure DMSO first. This can help prevent localized high concentrations of this compound from immediately precipitating upon contact with the aqueous buffer.
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Gentle Warming: Gently warm your aqueous buffer to 37°C before adding the this compound DMSO stock. This can sometimes increase the solubility of the compound. However, avoid prolonged heating, as it may degrade the compound.
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Sonication: Use a bath sonicator to help break up precipitate particles and aid in redissolving the compound.
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pH Adjustment: Since this compound is a carboxylic ester analog of 1α,25(OH)2D3, the pH of your aqueous buffer might influence its solubility. Experimenting with a small range of pH values (e.g., 7.2-7.8) may improve its solubility.[1][2]
Q3: The product datasheet mentions using "newly opened DMSO" and "ultrasonic" for dissolving this compound. Why is this important?
A3: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water in your DMSO can significantly reduce its ability to dissolve highly hydrophobic compounds like this compound. Using a fresh, sealed bottle of anhydrous DMSO is critical for preparing a high-concentration stock solution.[3] Ultrasonication provides the energy needed to break down the crystal lattice of the solid compound, facilitating its dissolution in the solvent.[3]
Q4: I am seeing inconsistent results in my cell-based assays. Could this be related to this compound solubility?
A4: Absolutely. Inconsistent results are a hallmark of compound precipitation. If this compound precipitates in your assay plates, the actual concentration of the compound in solution and available to the cells will be lower and more variable than intended. This can lead to a lack of dose-response or high variability between replicate wells. It is crucial to ensure the compound is fully dissolved in your final working solution.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (195.81 mM) | Requires ultrasonication. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility.[3] |
| Ethanol | Sparingly Soluble | Not recommended for high-concentration stock solutions. |
| Water | Insoluble | |
| PBS (pH 7.4) | Very Low Solubility | Prone to precipitation when diluted from DMSO stock. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Weigh the Compound: Accurately weigh a precise amount of this compound (Molecular Weight: 510.70 g/mol ) using an analytical balance.[3] For example, weigh 1 mg.
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Calculate Solvent Volume: Based on the molecular weight, calculate the volume of DMSO required to achieve a 10 mM concentration.
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Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
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For 1 mg: (0.001 g / 510.70 g/mol ) / 0.010 mol/L = 0.0001958 L = 195.8 µL
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Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing this compound.
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Mixing: Vortex the solution for 1-2 minutes.
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Sonication: Place the vial in a bath sonicator for 10-15 minutes to ensure complete dissolution.
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Storage: Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored at -80°C, the solution should be used within 6 months. For storage at -20°C, use within 1 month.[3] Protect from light and store under nitrogen if possible.[3]
Protocol 2: Preparing Working Dilutions in Aqueous Buffer to Avoid Precipitation
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Prepare Intermediate Dilutions in DMSO: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.
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Prepare Final Aqueous Solution: Pre-warm your aqueous buffer (e.g., cell culture medium) to 37°C.
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Add DMSO Stock to Buffer: It is critical to add the DMSO stock to the aqueous buffer and not the other way around. Add a small volume of the final DMSO intermediate to your pre-warmed buffer. For example, to make a 10 µM working solution, add 1 µL of a 1 mM DMSO stock to 99 µL of buffer.
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Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.
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Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.5%).
Visualizations
Caption: A troubleshooting workflow for addressing this compound precipitation issues.
Caption: The mechanism of action for this compound as a VDR antagonist.[3][4][5]
Caption: A recommended workflow for preparing this compound for cell-based experiments.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vitamin D Receptor (VDR) | DC Chemicals [dcchemicals.com]
- 5. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of ZK168281 in solution.
This technical support center provides guidance on the proper handling and storage of ZK168281 in solution to prevent its degradation. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is crucial to protect the solution from light and to store it under an inert nitrogen atmosphere.[1][2]
Q2: What solvent should I use to dissolve this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 100 mg/mL.[1][2] It is recommended to use newly opened, anhydrous DMSO, as the presence of water can affect solubility and stability.[2]
Q3: How can I minimize degradation during handling?
A3: To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1][2] When preparing working solutions, use pre-chilled solvents and keep the solution on ice. Protect the solution from light by using amber vials or by wrapping the container in foil.
Q4: What are the likely causes of this compound degradation in my experimental setup?
A4: this compound is a 25-carboxylic ester analog of 1α,25(OH)₂D₃.[1][2][3] Ester-containing compounds can be susceptible to hydrolysis, especially under acidic or basic conditions. Although specific degradation pathways for this compound are not extensively documented, degradation of similar complex molecules like prostaglandin (B15479496) analogs can occur via hydrolysis, epimerization, isomerization, and oxidation.[4] Factors such as pH, temperature, and exposure to light and air can accelerate these processes.[5][6][7]
Troubleshooting Guide
If you suspect degradation of your this compound solution, consult the following guide to identify and resolve the issue.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or inconsistent biological activity in assays. | Degradation of this compound leading to a lower effective concentration. | 1. Prepare a fresh stock solution of this compound from solid compound. 2. Perform a concentration-response curve to verify the potency of the new stock. 3. Review your solution preparation and storage procedures against the recommended guidelines. |
| Precipitate forms in the solution upon thawing or dilution. | Poor solubility or compound precipitation due to solvent choice or temperature changes. | 1. Ensure the solvent is appropriate and of high purity (e.g., anhydrous DMSO). 2. Gently warm the solution to 37°C to aid in redissolving the compound. Sonication may also be used.[2] 3. When diluting into aqueous buffers, ensure the final DMSO concentration is low enough to maintain solubility and consider the use of a surfactant like Tween-80 or Pluronic F-68. |
| Discoloration of the solution. | Oxidation or other chemical degradation. | 1. Discard the solution. 2. When preparing new solutions, ensure the solvent is de-gassed and consider purging the vial headspace with an inert gas like nitrogen or argon before sealing.[1] 3. Store aliquots under a nitrogen atmosphere and protected from light.[1] |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol outlines a method to evaluate the stability of this compound under various conditions.
1. Materials:
- This compound solid compound
- Anhydrous DMSO
- Phosphate-buffered saline (PBS) at pH 5.4, 7.4, and 9.4
- High-performance liquid chromatography (HPLC) system with a UV detector
- C18 HPLC column
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic acid
- Temperature-controlled incubators (4°C, 25°C, 37°C)
- Amber glass vials
2. Methods:
- Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
- Preparation of Working Solutions: Dilute the stock solution to a final concentration of 100 µg/mL in the different PBS buffers (pH 5.4, 7.4, and 9.4).
- Incubation: Aliquot the working solutions into amber glass vials and incubate them at 4°C, 25°C, and 37°C.
- Time Points: Collect samples at 0, 24, 48, 72, and 168 hours.
- HPLC Analysis:
- At each time point, inject an appropriate volume of the sample onto the C18 column.
- Use a gradient elution method with a mobile phase consisting of A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.
- Monitor the elution profile at a suitable wavelength (e.g., 265 nm, the approximate absorbance maximum for the vitamin D chromophore).
- The peak area of this compound will be used to determine its concentration.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
Data Presentation
Table 1: Stability of this compound in Solution Under Different Storage Conditions
| Storage Temperature | Solvent | Duration | Stability | Recommendation |
| -80°C | DMSO | 6 months | High | Recommended for long-term storage [1][2] |
| -20°C | DMSO | 1 month | Moderate | Suitable for short-term storage [1][2] |
| 4°C | Aqueous Buffer | < 24 hours | Low | Not recommended for storage; prepare fresh for experiments. |
| Room Temperature | Aqueous Buffer | < 8 hours | Very Low | Avoid prolonged exposure to room temperature. |
Note: Stability data in aqueous buffers are inferred from general principles of compound stability and should be experimentally verified.
Visualizations
Potential Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound in solution.
Troubleshooting Workflow for this compound Degradation
Caption: A logical workflow for troubleshooting suspected this compound degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vitamin D Receptor (VDR) | DC Chemicals [dcchemicals.com]
- 4. Aqueous Prostaglandin Eye Drop Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Addressing variability in experimental outcomes with ZK168281.
Welcome to the technical support center for ZK168281. This resource is designed for researchers, scientists, and drug development professionals to address potential variability and challenges in experimental outcomes when working with this potent Vitamin D Receptor (VDR) antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and supporting data to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the use of this compound in various experimental settings.
Q1: We are not observing the expected VDR antagonism with this compound in our reporter gene assay. What are the potential causes and solutions?
A1: Several factors can contribute to a lack of antagonistic activity. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Lack of Antagonism
Caption: Troubleshooting workflow for absent this compound antagonism.
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Compound Integrity and Concentration:
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Storage: this compound should be stored at -80°C for long-term (up to 6 months) and -20°C for short-term (up to 1 month) use, protected from light.[1]
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Solubility: this compound is soluble in DMSO.[1] For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final working concentration. The final DMSO concentration in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
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Concentration: Ensure the final concentration of this compound is appropriate to antagonize the VDR agonist. A typical starting concentration range for in vitro assays is 10- to 100-fold higher than the EC50 of the agonist being used.
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-
Cell System:
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VDR Expression: Confirm that your chosen cell line expresses functional VDR. VDR expression can vary between cell lines and can be influenced by culture conditions.
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Cell Health: Ensure cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells may respond differently.
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Assay Protocol:
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Agonist Concentration: The concentration of the VDR agonist (e.g., 1,25-dihydroxyvitamin D3 [calcitriol]) used to stimulate the reporter gene should be at or near its EC50 to allow for effective antagonism by this compound.
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Incubation Time: Optimize the incubation time for both the agonist and antagonist.
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Q2: We are observing a weak agonistic (stimulatory) effect with this compound alone, even though it is described as a pure antagonist. Why is this happening?
A2: While this compound is a potent antagonist, it has been reported to have a very low residual agonist effect, approximately 5% of that of 1,25-(OH)₂D₃.[2] This phenomenon, known as partial agonism, can be more pronounced in certain cellular contexts.
Factors Influencing Partial Agonism of this compound
Caption: Mechanism of this compound-mediated VDR antagonism and partial agonism.
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Mechanism: this compound functions as an antagonist by inducing a conformation in the VDR's ligand-binding domain that displaces helix 12, which is critical for coactivator binding.[3] However, in some instances, it may not completely abolish the receptor's ability to interact with coactivators, leading to a low level of transcriptional activation.
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Cellular Context: The degree of partial agonism can be influenced by the specific cell line, the expression levels of VDR, and the relative abundance of coactivators and corepressors.
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Recommendation: To confirm that the primary effect of this compound in your system is antagonism, always perform experiments in the presence of a VDR agonist. The antagonistic effect should be significantly more potent than any observed partial agonism.
Q3: Our this compound solution appears to precipitate in the cell culture medium. How can we improve its solubility?
A3: this compound has limited solubility in aqueous solutions. Proper preparation of the working solution is critical to avoid precipitation.
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Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-100 mM).[1] Ensure the compound is fully dissolved, using sonication if necessary. Store this stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
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Working Solution: When preparing the final working concentration for your experiment, perform serial dilutions in your cell culture medium. It is important to add the DMSO stock solution to the medium while vortexing or mixing to ensure rapid and even dispersion. Avoid adding the medium directly to the small volume of DMSO stock.
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Final DMSO Concentration: As a general rule, the final concentration of DMSO in your cell culture should not exceed 0.5%, and ideally should be below 0.1%, to prevent solvent-induced effects on your cells.
Data Presentation
The following tables summarize key quantitative data for this compound. Note that IC50 values can vary depending on the cell line, assay conditions, and the concentration of the competing agonist.
Table 1: Binding Affinity and Antagonistic Potency of this compound
| Parameter | Value | Receptor/Complex | Reference |
| Kd | 0.1 nM | Vitamin D Receptor (VDR) | [4] |
| Relative Antagonist Potency | 3x more potent than ZK159222 | VDR | [2] |
| Residual Agonist Effect | ~5% of 1,25-(OH)₂D₃ | VDR | [2] |
Table 2: Reported IC50 Values for VDR Antagonists in Different Assays
| Compound | Assay Type | Cell Line | IC50 Value | Reference |
| MeTC7 (a VDR antagonist) | VDR Transactivation Assay | HEK293T | 20.8 ± 8.3 µM | [5] |
| MeTC7 (a VDR antagonist) | VDR Inhibition (FP Assay) | - | 2.9 ± 0.1 µM | [5] |
| NDGA (identified as a novel VDR antagonist) | VDR-Coactivator Interaction (FP Assay) | - | 15.8 ± 2.1 µM | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
VDR Reporter Gene Assay
This assay measures the ability of this compound to antagonize the transcriptional activity of VDR induced by an agonist.
Experimental Workflow for VDR Reporter Gene Assay
Caption: Step-by-step workflow for a VDR reporter gene assay.
Methodology:
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Cell Seeding: Seed a suitable cell line (e.g., HEK293T, MCF-7) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
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Transfection: Co-transfect the cells with a VDR expression plasmid and a reporter plasmid containing a Vitamin D Response Element (VDRE) driving the expression of a luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected for normalization of transfection efficiency.
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Incubation: Incubate the cells for 24 hours post-transfection to allow for receptor and reporter expression.
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Treatment:
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Prepare serial dilutions of this compound in the appropriate cell culture medium.
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Pre-treat the cells with the different concentrations of this compound for 1-2 hours.
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Add a VDR agonist (e.g., 1,25-(OH)₂D₃) at a concentration that gives a submaximal response (e.g., EC50) to all wells except the negative control.
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Incubation: Incubate the treated cells for an additional 18-24 hours.
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Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
Controls:
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Vehicle control (e.g., DMSO)
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Agonist only (positive control)
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This compound only (to assess for partial agonism)
VDR Co-Immunoprecipitation (Co-IP)
This protocol is designed to assess how this compound affects the interaction of VDR with its binding partners, such as coactivators or corepressors.
Methodology:
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Cell Culture and Treatment: Culture cells (e.g., a cell line endogenously expressing VDR and a coactivator of interest) to ~90% confluency. Treat the cells with vehicle, a VDR agonist, this compound, or a combination of the agonist and this compound for an optimized period (e.g., 4-24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
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Pre-clearing: Incubate the cell lysates with protein A/G beads to reduce non-specific binding.
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Immunoprecipitation:
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Incubate the pre-cleared lysates with an antibody specific for VDR overnight at 4°C with gentle rotation.
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Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-VDR complexes.
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Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
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Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
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Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with antibodies against the VDR and the suspected interacting protein (e.g., a coactivator like SRC-1 or a corepressor like NCoR).
Expected Outcome: Treatment with a VDR agonist should increase the interaction between VDR and coactivators. Co-treatment with this compound should reduce this interaction. Conversely, this compound may enhance the interaction between VDR and corepressors.[1]
VDR Signaling Pathway
Caption: Simplified Vitamin D Receptor (VDR) signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Detailed molecular understanding of agonistic and antagonistic vitamin D receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Critical role of helix 12 of the vitamin D(3) receptor for the partial agonism of carboxylic ester antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VD/VDR Antagonist, Gene | MedChemExpress [medchemexpress.eu]
- 5. Identification of a Vitamin-D Receptor Antagonist, MeTC7, which Inhibits the Growth of Xenograft and Transgenic Tumors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDENTIFICATION OF VDR ANTAGONISTS AMONG NUCLEAR RECEPTOR LIGANDS USING VIRTUAL SCREENING - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of ZK168281.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and use of ZK168281, a potent Vitamin D Receptor (VDR) antagonist. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both solid form and solutions are summarized below.
Data Presentation: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Short-term | Protect from light, store under nitrogen. |
| In Solvent | -20°C | Up to 1 month | Protect from light, store under nitrogen.[1] |
| In Solvent | -80°C | Up to 6 months | Protect from light, store under nitrogen.[1] |
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in organic solvents such as DMSO. For cell culture experiments, it is common to dissolve fat-soluble compounds like this compound in DMSO to create a high-concentration stock solution. This stock can then be diluted in the cell culture medium to the desired final concentration. It is important to ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically below 0.1%) to avoid solvent-induced cellular toxicity.
Q3: What is the mechanism of action of this compound?
A3: this compound is a pure Vitamin D Receptor (VDR) antagonist.[2][3][4] It functions by binding to the VDR and preventing the receptor from adopting its active conformation. This blockage inhibits the recruitment of coactivators, which are necessary for the transcriptional regulation of VDR target genes induced by the natural ligand, 1α,25-dihydroxyvitamin D3 (calcitriol).[5]
Q4: Are there any known safety precautions for handling this compound?
A4: While specific toxicity data for this compound is limited, it is advisable to handle it with standard laboratory safety precautions. This includes wearing personal protective equipment (PPE) such as gloves, and a lab coat. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell-based assays.
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Possible Cause 1: Degradation of this compound.
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Solution: Ensure that this compound has been stored correctly according to the recommended conditions (see FAQ 1). Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions from a properly stored stock solution for each experiment. The stability of vitamin D analogs can be affected by factors such as temperature, light, and oxygen.
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Possible Cause 2: Solvent effects.
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Solution: Verify that the final concentration of the solvent (e.g., DMSO) in your experimental setup is not exceeding a level that could cause cellular stress or toxicity. It is recommended to include a vehicle control (medium with the same concentration of solvent) in your experiments to account for any solvent-related effects.
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Possible Cause 3: Cell line variability.
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Solution: The expression levels of VDR can vary between different cell lines, which can impact the cellular response to this compound. Confirm the VDR expression in your cell line of interest.
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Issue 2: Difficulty in observing VDR antagonism.
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Possible Cause 1: Suboptimal concentration of VDR agonist.
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Solution: When performing antagonist assays, it is crucial to use an appropriate concentration of the VDR agonist (e.g., calcitriol) to stimulate the receptor. This concentration should ideally be at or near the EC50 value to allow for a discernible inhibitory effect of the antagonist.
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Possible Cause 2: Insufficient incubation time.
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Solution: The effects of VDR modulation on gene expression are time-dependent. Ensure that the incubation time with this compound and the VDR agonist is sufficient to elicit a measurable change in the expression of your target genes. Time-course experiments may be necessary to determine the optimal incubation period.
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Experimental Protocols
1. VDR Antagonist Reporter Gene Assay
This protocol is designed to quantify the antagonistic activity of this compound on the Vitamin D Receptor using a luciferase reporter assay.
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Materials:
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Human cell line stably expressing VDR and a VDR-responsive luciferase reporter construct.
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Cell culture medium appropriate for the chosen cell line.
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This compound.
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VDR agonist (e.g., 1α,25-dihydroxyvitamin D3).
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Luciferase assay reagent.
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96-well cell culture plates.
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Methodology:
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Seed the reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Prepare serial dilutions of this compound in the cell culture medium.
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Prepare a solution of the VDR agonist at a concentration that gives a submaximal response (e.g., EC80).
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Remove the overnight culture medium from the cells and add the this compound dilutions.
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Immediately add the VDR agonist solution to the wells (except for the negative control wells).
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Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.
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After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
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Analyze the data to determine the IC50 value of this compound.
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2. Co-Immunoprecipitation (Co-IP) to Assess VDR-Coactivator Interaction
This protocol can be used to demonstrate the inhibitory effect of this compound on the interaction between VDR and a coactivator protein.
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Materials:
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Cell line expressing VDR and a coactivator of interest (e.g., SRC-1).
-
Cell lysis buffer.
-
Antibody against VDR.
-
Protein A/G agarose (B213101) or magnetic beads.
-
This compound.
-
VDR agonist (e.g., 1α,25-dihydroxyvitamin D3).
-
SDS-PAGE and Western blotting reagents.
-
Antibody against the coactivator.
-
-
Methodology:
-
Culture the cells and treat them with this compound, the VDR agonist, or a combination of both for a specified time.
-
Lyse the cells and collect the protein lysate.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-VDR antibody to form an immune complex.
-
Add protein A/G beads to precipitate the immune complex.
-
Wash the beads several times to remove non-specific binding proteins.
-
Elute the proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the coactivator to detect its presence in the VDR immunoprecipitate.
-
Mandatory Visualizations
Caption: Simplified VDR signaling pathway and the antagonistic action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VD/VDR Antagonist, Gene | MedChemExpress [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | VDR Antagonist | MCE [medchemexpress.cn]
- 5. Structural Analysis of VDR Complex with this compound Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for vehicle effects when using ZK168281.
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing ZK168281, a potent and pure Vitamin D Receptor (VDR) antagonist. This guide offers troubleshooting advice and frequently asked questions (FAQs) to ensure the proper design and execution of experiments, with a specific focus on controlling for vehicle effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), the active form of Vitamin D. It functions as a pure Vitamin D Receptor (VDR) antagonist with a high binding affinity (Kd of 0.1 nM).[1] Unlike VDR agonists which activate the receptor, this compound binds to the VDR and prevents its activation by endogenous ligands. This blockade inhibits the recruitment of coactivator proteins, thereby antagonizing the transcriptional regulation of VDR target genes.[1]
Q2: What is a vehicle and why is a vehicle control group essential when using this compound?
A2: A vehicle is the substance used to dissolve or suspend a compound for administration. Due to the lipophilic nature of this compound, a vehicle is necessary for its delivery in both in vitro and in vivo experiments. A vehicle control group receives the same vehicle without this compound. This is a critical experimental control to ensure that any observed effects are due to the activity of this compound and not the vehicle itself.
Q3: What is a suitable vehicle for dissolving this compound?
A3: For in vitro studies, this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For in vivo studies, a common approach for lipophilic compounds is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it in a non-toxic vehicle such as corn oil or a saline solution containing a surfactant like Tween 80 to create a stable emulsion or suspension suitable for injection. The final concentration of the organic solvent should be minimized to avoid toxicity.
Q4: Can the vehicle itself have biological effects?
A4: Yes, some vehicles can have their own biological effects, which can confound experimental results. For example, DMSO can exhibit anti-inflammatory and analgesic properties at certain concentrations. Therefore, it is imperative to include a vehicle-only control group in all experiments to account for any potential vehicle-induced effects.
Troubleshooting Guides
In Vitro Experiment Troubleshooting
| Problem | Possible Cause | Solution |
| This compound precipitates in cell culture media. | The final DMSO concentration is too high, or the compound has low aqueous solubility. | Ensure the final DMSO concentration in the media is low (typically ≤ 0.1%) to maintain solubility and minimize cytotoxicity. Prepare a high-concentration stock solution in DMSO and then dilute it serially in the culture medium. |
| Inconsistent results between experiments. | Variability in vehicle preparation or administration. | Prepare a fresh stock solution of this compound in DMSO for each experiment. Ensure thorough mixing of the vehicle and the compound. Use a consistent, low percentage of DMSO across all treatment groups, including the vehicle control. |
| Unexpected cell toxicity in the vehicle control group. | The concentration of the organic solvent (e.g., DMSO) is too high. | Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration for your specific cell line. |
In Vivo Experiment Troubleshooting
| Problem | Possible Cause | Solution |
| Animal distress or adverse reactions after injection. | Vehicle toxicity or irritation. High concentration of co-solvent (e.g., DMSO). Improper injection technique. | Reduce the concentration of the organic co-solvent in the final formulation. Consider alternative, less toxic vehicles. Ensure proper training in the chosen route of administration (e.g., intraperitoneal, intravenous). Monitor animals closely after dosing. |
| High variability in treatment response within the same group. | Inhomogeneous suspension of this compound in the vehicle. Inaccurate dosing. | Ensure the this compound formulation is a homogenous suspension or a clear solution before each injection. Vortex the stock solution before drawing each dose. Use precise, calibrated equipment for dosing. |
| No significant difference between the this compound-treated group and the vehicle control group. | Insufficient dose of this compound. Poor bioavailability of the compound from the chosen vehicle. The vehicle itself is masking the effect of this compound. | Conduct a dose-response study to determine the optimal dose of this compound. Optimize the vehicle formulation to improve the solubility and bioavailability of the compound. Carefully analyze the data from the vehicle control group to understand its baseline effects. |
Experimental Protocols
In Vivo Administration of this compound in a Xenograft Mouse Model
This protocol is adapted from methodologies used for other VDR antagonists and is provided as a template. Optimization for specific experimental conditions is recommended.
1. Materials:
- This compound
- Dimethyl sulfoxide (DMSO), sterile injectable grade
- Corn oil, sterile
- Sterile, light-protected microcentrifuge tubes
- Sterile syringes and needles
2. Vehicle Preparation (Example):
- Prepare a 10% DMSO in corn oil vehicle.
- In a sterile, light-protected tube, add 1 part DMSO to 9 parts corn oil.
- Vortex thoroughly to create a homogenous solution.
3. This compound Formulation Preparation:
- To prepare a 1 mg/mL solution of this compound:
- Dissolve the required amount of this compound in a minimal amount of DMSO (e.g., 10% of the final volume).
- Add the corn oil to reach the final desired volume.
- Vortex vigorously to ensure a uniform suspension. Prepare fresh daily and protect from light.
4. Animal Dosing:
- Treatment Group: Administer the this compound formulation via intraperitoneal (IP) injection at the desired dosage (e.g., 10 mg/kg).
- Vehicle Control Group: Administer an equivalent volume of the 10% DMSO in corn oil vehicle via IP injection.
- Monitor the animals for any adverse effects.
Quantitative Data Summary
The following table is a representative example of how to present quantitative data from an in vivo study, based on findings from a study on a different VDR antagonist, MeTC7.[2]
Table 1: Effect of VDR Antagonist on Tumor Volume in a Xenograft Model
| Treatment Group | Day 0 (mm³) | Day 5 (mm³) | Day 10 (mm³) | % Tumor Growth Inhibition (Day 10) |
| Vehicle Control | 100 ± 10 | 250 ± 25 | 500 ± 50 | N/A |
| This compound (10 mg/kg) | 102 ± 12 | 180 ± 20 | 300 ± 30 | 40% |
| Data are presented as mean ± SEM. Statistical significance would be determined by appropriate tests (e.g., t-test or ANOVA). |
Visualizations
VDR Signaling Pathway
Caption: VDR signaling pathway and the antagonistic action of this compound.
Experimental Workflow for In Vivo Studies
Caption: A typical experimental workflow for in vivo studies with this compound.
References
Minimizing cytotoxicity of ZK168281 at high concentrations.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments with ZK168281, a potent Vitamin D Receptor (VDR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), the active form of Vitamin D. It functions as a pure and potent antagonist of the Vitamin D Receptor (VDR). Its primary mechanism of action involves binding to the VDR, which prevents the conformational changes necessary for the recruitment of coactivator proteins. This inhibition of coactivator binding leads to the repression of VDR-mediated gene transcription.
Q2: I am observing higher-than-expected cytotoxicity in my cell cultures when using this compound at high concentrations. What could be the cause?
A2: While specific cytotoxicity data for this compound at high concentrations is not extensively published, high concentrations of small molecule inhibitors can lead to cytotoxicity through several mechanisms:
-
Off-target effects: At high concentrations, this compound may bind to other cellular targets besides the VDR, leading to unintended and toxic effects.
-
Solvent toxicity: If this compound is dissolved in a solvent like DMSO, high concentrations of the compound may also mean a higher final concentration of the solvent in your cell culture medium, which can be toxic to cells.
-
Compound precipitation: High concentrations may exceed the solubility of this compound in the culture medium, leading to the formation of precipitates that can be physically damaging to cells.
-
Exaggerated on-target effects: While this compound is a VDR antagonist, complete and sustained blockage of VDR signaling at very high concentrations could potentially disrupt essential cellular processes that have a basal level of VDR activity, leading to cell death.
Q3: How can I minimize the potential cytotoxicity of this compound in my experiments?
A3: To minimize cytotoxicity, consider the following strategies:
-
Optimize Concentration: Perform a dose-response curve to determine the lowest effective concentration of this compound that achieves the desired biological effect (VDR antagonism) without causing significant cell death.
-
Control for Solvent Effects: Always include a vehicle control (medium with the same final concentration of the solvent used to dissolve this compound) in your experiments to distinguish between compound-specific effects and solvent-induced toxicity. Aim to keep the final solvent concentration, typically DMSO, below 0.5%.[1]
-
Solubility Assessment: Visually inspect your culture medium for any signs of compound precipitation after adding this compound. If precipitation is observed, consider lowering the concentration or using a different formulation or solvent system if compatible with your experimental setup.
-
Time-Course Experiments: Reduce the incubation time with high concentrations of this compound. It is possible that shorter exposure times are sufficient to achieve VDR antagonism without inducing significant cytotoxicity.
-
Use of Structurally Unrelated VDR Antagonists: To confirm that the observed biological effect is due to VDR antagonism and not an off-target effect of this compound, consider using another VDR antagonist with a different chemical structure as a control.[1]
Q4: Are there any known off-target effects of this compound?
A4: The available literature characterizes this compound as a pure VDR antagonist, suggesting high specificity. However, like any small molecule, the potential for off-target effects increases with concentration. One study on a different VDR antagonist, MeTC7, showed that it did not exhibit off-target effects on hematopoietic cells.[2] It is good practice to assess potential off-target effects in your specific experimental system, for example, by examining the expression of genes known to be regulated by other nuclear receptors.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
Possible Causes:
-
Inconsistent Compound Concentration: Inaccurate pipetting or incomplete dissolution of this compound can lead to variability.
-
Cell Culture Conditions: Variations in cell passage number, seeding density, or serum batches can alter cellular responses.[1]
-
Compound Stability: this compound may degrade over time, especially with repeated freeze-thaw cycles or improper storage.
Solutions:
-
Standardize Protocols: Ensure consistent pipetting techniques and prepare fresh dilutions of this compound from a stock solution for each experiment.
-
Consistent Cell Culture: Use cells within a defined passage number range and standardize seeding densities. If using serum, consider using a single batch for a series of experiments.
-
Proper Compound Handling: Aliquot stock solutions to minimize freeze-thaw cycles and store them as recommended by the manufacturer, protected from light.
Issue 2: No Observable Effect of this compound
Possible Causes:
-
Sub-optimal Concentration: The concentration of this compound may be too low to effectively antagonize the VDR in your cell line.
-
Low VDR Expression: The cell line you are using may not express sufficient levels of the Vitamin D Receptor.
-
Compound Inactivity: The compound may have degraded due to improper storage or handling.
Solutions:
-
Increase Concentration: Test a higher concentration range of this compound.
-
Verify VDR Expression: Confirm VDR expression in your cell line at the mRNA or protein level (e.g., via RT-qPCR or Western blot).
-
Test Compound Activity: If possible, test the activity of your this compound stock in a cell line known to be responsive to VDR modulation.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
This table illustrates the type of data you should aim to generate to determine the optimal concentration of this compound.
| This compound Concentration (nM) | VDR Target Gene Expression (% of Control) | Cell Viability (%) |
| 0 (Vehicle) | 100 | 100 |
| 1 | 85 | 98 |
| 10 | 55 | 95 |
| 100 | 20 | 92 |
| 1000 | 5 | 75 |
| 10000 | 2 | 40 |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol is designed to determine the cytotoxic potential of this compound in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound and the vehicle control to the respective wells.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Assessing VDR Antagonism using RT-qPCR
This protocol allows for the quantification of the antagonistic effect of this compound on the expression of a known VDR target gene (e.g., CYP24A1).
Materials:
-
Cell line with known VDR expression
-
Complete cell culture medium
-
1α,25(OH)2D3 (VDR agonist)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for a VDR target gene (e.g., CYP24A1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with the following conditions:
-
Vehicle control
-
1α,25(OH)2D3 alone
-
This compound alone
-
1α,25(OH)2D3 in combination with different concentrations of this compound
-
-
Incubation: Incubate the cells for a sufficient time to allow for changes in gene expression (e.g., 6-24 hours).
-
RNA Extraction: Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
RT-qPCR: Perform real-time quantitative PCR using primers for the VDR target gene and the housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target gene in each condition, normalized to the housekeeping gene and relative to the vehicle control.
Visualizations
Caption: Vitamin D Receptor (VDR) Signaling Pathway and Mechanism of this compound Action.
References
Validation & Comparative
A Comparative Analysis of ZK168281 and Other Vitamin D Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the Vitamin D Receptor (VDR) antagonist ZK168281 with other notable VDR antagonists, including ZK159222, TEI-9647, and MeTC7. The information is supported by experimental data to facilitate informed decisions in research and development.
Executive Summary
The Vitamin D Receptor (VDR) is a critical nuclear receptor involved in a myriad of physiological processes, making it a significant target for therapeutic intervention in various diseases. VDR antagonists, by inhibiting the receptor's activity, offer potential treatments for conditions associated with excessive VDR activation. This guide focuses on this compound, a potent and pure VDR antagonist, and compares its performance against other well-characterized antagonists. The comparison encompasses binding affinities, antagonist potencies, and their distinct mechanisms of action at the molecular level.
Data Presentation: Quantitative Comparison of VDR Antagonists
The following tables summarize the key quantitative parameters of this compound and its counterparts.
| Compound | Binding Affinity (Kd) | Antagonist Potency (IC50) | Residual Agonistic Activity | Source(s) |
| This compound | 0.1 nM | Not explicitly found, but stated to be 3x more potent than ZK159222 | 5% of 1,25-(OH)2D3 | [1] |
| ZK159222 | Sub-nanomolar affinity for VDR-RXR-VDRE complex | Not explicitly found | Weak partial agonist | [2] |
| TEI-9647 | ~10-fold less than 1,25-(OH)2D3 | 2.5 nM (in gel shift assays) | Weak partial agonist | [1] |
| MeTC7 | Not explicitly found | 2.9 µM (Fluorescence Polarization); 20.8 µM (Transactivation Assay) | No agonistic activity detected | [3] |
Table 1: Comparative Efficacy of VDR Antagonists. This table highlights the binding affinity, antagonist potency, and residual agonistic activity of selected VDR antagonists.
Mechanism of Action: Modulation of VDR Signaling
VDR antagonists primarily function by binding to the VDR and inducing a conformational change that prevents the recruitment of coactivators, thereby inhibiting gene transcription. However, the precise interactions with co-regulators can vary between antagonists.
-
This compound: Acts as a pure antagonist by effectively inhibiting the interaction of VDR with coactivators such as DRIP205 and SRC1.[1] Furthermore, it actively promotes the recruitment of the corepressor NCoR, leading to a robust suppression of VDR-mediated gene expression.[1]
-
ZK159222: This antagonist also functions by hindering the ligand-induced interaction of VDR with coactivators.[2] It is, however, reported to have some partial agonistic character.[2]
-
TEI-9647: This compound induces the release of the coactivator SRC2 and, interestingly, also the corepressor NCoR.[1] Its antagonistic activity is significantly greater than its weak agonistic effects.[1]
-
MeTC7: This antagonist shows potent VDR inhibition with no detectable agonistic activity.[3] It is selective for VDR over other nuclear receptors like RXRα and PPARγ.[3]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are based on established techniques for characterizing VDR antagonists.
Competitive Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of a test compound to the VDR.
-
Preparation of VDR: Recombinant human VDR ligand-binding domain (LBD) is expressed and purified.
-
Radioligand: A radiolabeled VDR agonist, such as [3H]-1α,25(OH)2D3, is used as the tracer.
-
Assay Buffer: A suitable buffer (e.g., TEK buffer: 20 mM Tris-HCl pH 7.9, 1 mM EDTA, 50 mM KCl) is prepared.
-
Incubation: A constant concentration of the VDR LBD and the radioligand are incubated with increasing concentrations of the unlabeled antagonist (e.g., this compound) in the assay buffer.
-
Separation of Bound and Free Ligand: The reaction mixture is passed through a filter (e.g., glass fiber filter) to separate the VDR-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the antagonist that displaces 50% of the radioligand, is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
Reporter Gene Assay
This cell-based assay measures the ability of an antagonist to inhibit VDR-mediated gene transcription.
-
Cell Culture: A suitable cell line (e.g., HEK293T) is cultured in appropriate media.
-
Transfection: Cells are transiently transfected with three plasmids:
-
An expression vector for the human VDR.
-
A reporter plasmid containing a luciferase gene under the control of a VDR-responsive element (VDRE).
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Treatment: After transfection, cells are treated with a known VDR agonist (e.g., 1α,25(OH)2D3) in the presence of increasing concentrations of the VDR antagonist.
-
Cell Lysis and Luciferase Assay: After an incubation period (e.g., 24 hours), cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The IC50 value, the concentration of the antagonist that causes a 50% reduction in the agonist-induced luciferase activity, is calculated.
Fluorescence Polarization (FP) Assay
This biochemical assay measures the disruption of the VDR-coactivator interaction by an antagonist.
-
Reagents:
-
Purified VDR LBD.
-
A fluorescently labeled peptide derived from a coactivator (e.g., SRC2-3 labeled with Alexa Fluor 647).
-
A VDR agonist to promote the VDR-coactivator interaction.
-
-
Assay Setup: The VDR LBD, the fluorescently labeled coactivator peptide, and the VDR agonist are incubated together in a suitable buffer in a microplate.
-
Antagonist Addition: Increasing concentrations of the VDR antagonist are added to the wells.
-
Measurement: The fluorescence polarization is measured using a plate reader. When the fluorescent peptide is bound to the larger VDR protein, it tumbles slowly, resulting in high polarization. When displaced by the antagonist, the peptide tumbles faster, leading to low polarization.
-
Data Analysis: The IC50 value, the concentration of the antagonist that causes a 50% decrease in fluorescence polarization, is determined.
Mammalian Two-Hybrid (M2H) Assay
This cell-based assay directly assesses the interaction between VDR and a co-regulator (coactivator or corepressor) in a cellular context.
-
Plasmids:
-
A "bait" plasmid expressing the VDR LBD fused to a DNA-binding domain (e.g., GAL4-DBD).
-
A "prey" plasmid expressing a co-regulator (e.g., SRC1 or NCoR) fused to a transcriptional activation domain (e.g., VP16-AD).
-
A reporter plasmid with a luciferase gene under the control of a promoter recognized by the DNA-binding domain (e.g., GAL4 upstream activating sequence).
-
-
Transfection and Treatment: Cells are co-transfected with the three plasmids and then treated with a VDR agonist and/or the antagonist being tested.
-
Luciferase Assay: Luciferase activity is measured as described in the Reporter Gene Assay protocol.
-
Data Analysis: An increase in luciferase activity indicates an interaction between the VDR and the co-regulator. The ability of the antagonist to either inhibit agonist-induced interaction with a coactivator or enhance interaction with a corepressor can be quantified.
Mandatory Visualizations
The following diagrams illustrate key concepts related to VDR antagonist function and experimental design.
Caption: VDR Agonist vs. Antagonist Signaling Pathway.
Caption: Workflow for a VDR Reporter Gene Assay.
Caption: Principle of the Mammalian Two-Hybrid Assay.
References
Unveiling ZK168281: A Comparative Analysis of Vitamin D Receptor Antagonism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ZK168281's performance as a Vitamin D Receptor (VDR) antagonist against other alternatives, supported by experimental data and detailed methodologies.
This compound is a potent and pure antagonist of the Vitamin D Receptor (VDR), a key nuclear receptor involved in a myriad of physiological processes, including calcium homeostasis, immune regulation, and cell proliferation and differentiation.[1][2][3] Understanding the antagonistic potential of compounds like this compound is crucial for developing novel therapeutics for conditions such as hypercalcemia and certain cancers where VDR activity is implicated.[3][4][5][6]
This guide delves into the validation of this compound's antagonistic effect on VDR, comparing its performance with other known VDR antagonists.
Comparative Antagonist Performance
The efficacy of a VDR antagonist is determined by its binding affinity, its ability to inhibit the downstream signaling cascade initiated by the natural ligand, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), and its residual agonistic activity. This compound, a 25-carboxylic ester analog of 1α,25(OH)2D3, demonstrates a high binding affinity for the VDR.[1][2]
| Compound | Type | Binding Affinity (Kd) | IC50 | Key Characteristics |
| This compound | Pure Antagonist | 0.1 nM[1][2][7] | Not specified | Effective inhibitor of coactivator interaction; promotes corepressor recruitment.[1] |
| TEI-9647 | Partial Antagonist/Agonist | Not specified | 2.5 nM[8] | A 1α,25-dihydroxyvitamin D3-26,23-lactone analog that inhibits VDR/VDRE-mediated genomic actions.[8] |
| ZK159222 | Partial Agonist/Antagonist | Not specified | Not specified | A 25-carboxylic ester analogue of 1α,25(OH)2D3 that acts by preventing ligand-induced VDR interaction with coactivators.[9][10] |
| MeTC7 | Antagonist | Not specified | 2.9 µM[7][9][11] | Shows selective VDR inhibition and has demonstrated antitumor effects.[5][6][7][12] |
Mechanism of VDR Antagonism
VDR antagonists function by binding to the receptor and inducing a conformational change that prevents its activation by the natural ligand, calcitriol.[3] This blockage inhibits the recruitment of coactivators, which are essential for initiating the transcription of target genes.[8] Some antagonists, like this compound, go a step further by promoting the recruitment of corepressors, actively silencing gene expression.[1][8]
Caption: Mechanism of VDR antagonism by this compound.
Experimental Protocols for Validation
The antagonistic properties of compounds like this compound are validated through a series of in vitro experiments designed to assess their binding to VDR and their functional effects on VDR-mediated gene transcription.
Competitive Binding Assay
Objective: To determine the binding affinity (Kd) of the antagonist for the VDR.
Methodology:
-
Incubate a constant amount of radiolabeled 1,25(OH)2D3 with recombinant VDR in the presence of increasing concentrations of the unlabeled antagonist (e.g., this compound).
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand using a method like charcoal adsorption or size-exclusion chromatography.
-
Measure the radioactivity of the bound fraction.
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be used to calculate the dissociation constant (Kd).
Co-transfection and Reporter Gene Assay
Objective: To assess the functional consequence of antagonist binding on VDR-mediated gene transcription.
Methodology:
-
Co-transfect a suitable cell line (e.g., HeLa or MCF-7) with two plasmids:
-
An expression vector for the human VDR.
-
A reporter plasmid containing a VDR-responsive element (VDRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Treat the transfected cells with a VDR agonist (1,25(OH)2D3) alone or in combination with increasing concentrations of the antagonist (this compound).
-
After an appropriate incubation period, lyse the cells and measure the reporter gene activity.
-
A decrease in reporter gene activity in the presence of the antagonist indicates its ability to inhibit VDR-mediated transcription.
Caption: Workflow for a VDR reporter gene assay.
Coactivator/Corepressor Interaction Assays (GST-Pull-down)
Objective: To directly assess the effect of the antagonist on the interaction between VDR and its co-regulators.
Methodology:
-
Express and purify a GST-tagged VDR ligand-binding domain (LBD).
-
Immobilize the GST-VDR-LBD on glutathione-sepharose beads.
-
Incubate the beads with a radiolabeled in vitro-translated coactivator (e.g., SRC-1) or corepressor (e.g., NCoR) in the presence of the agonist or antagonist.
-
Wash the beads to remove unbound proteins.
-
Elute the bound proteins and analyze them by SDS-PAGE and autoradiography.
-
An antagonist like this compound is expected to inhibit the binding of coactivators and may enhance the binding of corepressors.[1][8]
The comprehensive evaluation using these methodologies confirms the potent antagonistic properties of this compound, positioning it as a valuable tool for VDR research and a potential candidate for therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are VDR antagonists and how do they work? [synapse.patsnap.com]
- 4. Advances in the Administration of Vitamin D Analogues to Support Bone Health and Treat Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Vitamin-D Receptor Antagonist, MeTC7, which Inhibits the Growth of Xenograft and Transgenic Tumors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a Vitamin-D Receptor Antagonist, MeTC7, which Inhibits the Growth of Xenograft and Transgenic Tumors In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin D Receptor (VDR) | DC Chemicals [dcchemicals.com]
- 8. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VD/VDR Antagonist, Gene | MedChemExpress [medchemexpress.eu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to VDR Antagonists: ZK168281 versus TEI-9647
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Vitamin D Receptor (VDR) antagonists, ZK168281 and TEI-9647. The information presented is collated from various scientific sources to offer an objective overview of their performance, supported by available experimental data.
Introduction to VDR Antagonism
The Vitamin D Receptor (VDR) is a nuclear receptor that, upon binding its natural ligand 1α,25-dihydroxyvitamin D3 (calcitriol), forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on target genes, recruiting coactivators and initiating transcription. VDR antagonists are molecules that inhibit this signaling pathway, typically by competing with calcitriol (B1668218) for binding to the VDR's ligand-binding pocket (LBP) and preventing the recruitment of coactivators. This antagonism is a valuable tool for studying VDR signaling and has potential therapeutic applications in conditions characterized by excessive VDR activation.
Comparative Overview
This compound is a synthetic analog of calcitriol characterized as a "pure" VDR antagonist with high affinity. In contrast, TEI-9647, a vitamin D3 lactone analog, exhibits a more complex profile with its antagonistic activity being dependent on the species and cell type, and it may also show partial agonist effects under certain conditions.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and TEI-9647. It is important to note that the data are compiled from different studies and experimental conditions may vary, thus direct comparison of absolute values should be made with caution.
Table 1: VDR Binding Affinity
| Compound | Parameter | Value | Species | Source |
| This compound | Kd | 0.1 nM | Not Specified | [cite: ] |
| TEI-9647 | Relative Affinity | 10-fold less than 1,25(OH)2D3 | Not Specified | [1] |
Table 2: In Vitro Antagonist Activity
| Compound | Assay | IC50 | Cell Line | Notes |
| TEI-9647 | VDR-mediated transcription | 2.5 nM | Saos-2 | Antagonist activity was much greater than its agonist activity.[1] |
| TEI-9647 | HL-60 cell differentiation (NBT reduction) | 6.3 nM | HL-60 | Antagonist activity against 1α,25(OH)2D3-induced differentiation. |
Mechanism of Action
This compound acts as a pure VDR antagonist by binding to the VDR and inducing a conformational change that prevents the recruitment of coactivator proteins. Instead, it facilitates the recruitment of corepressor proteins, actively silencing VDR-mediated gene transcription. This compound has been shown to have very low residual agonist activity, approximately 5% of that of the natural ligand, 1α,25(OH)2D3.
TEI-9647 's mechanism is more nuanced. Its antagonistic effect in human cells is dependent on the presence of specific cysteine residues (Cys403 and Cys410) in the C-terminal region of the human VDR.[2] It is suggested that TEI-9647 may form a covalent adduct with these residues. In rodent cells, which lack these specific cysteines, TEI-9647 can act as a weak agonist.[1][2] Furthermore, its activity can be influenced by factors present in cell culture serum.
Signaling Pathway and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: VDR Signaling Pathway and Points of Antagonism.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Caption: Workflow for a Luciferase Reporter Gene Assay.
Experimental Protocols
Detailed methodologies for key experiments are outlined below. These represent generalized protocols and may require optimization for specific experimental setups.
Competitive Radioligand VDR Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the VDR.
Materials:
-
Purified VDR or cell lysate containing VDR
-
Radiolabeled ligand (e.g., [³H]-1α,25(OH)₂D₃)
-
Unlabeled antagonist (this compound or TEI-9647)
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
In a multi-well plate, combine the VDR preparation with a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of the unlabeled antagonist to the wells. Include a control with no unlabeled antagonist (total binding) and a control with a high concentration of unlabeled calcitriol (non-specific binding).
-
Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters using a cell harvester. The receptor-bound radioligand will be retained on the filter.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each antagonist concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the antagonist concentration and determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
VDR-Mediated Luciferase Reporter Gene Assay
This cell-based assay measures the ability of an antagonist to inhibit the transcriptional activation of a reporter gene by a VDR agonist.
Materials:
-
Mammalian cell line (e.g., HEK293T, Saos-2)
-
VDR expression vector
-
Luciferase reporter vector containing VDREs
-
Transfection reagent
-
Cell culture medium and serum
-
VDR agonist (e.g., calcitriol)
-
VDR antagonist (this compound or TEI-9647)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the chosen cell line with the VDR expression vector and the VDRE-luciferase reporter vector.
-
Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a fixed, sub-maximal concentration of the VDR agonist (e.g., the EC₈₀ of calcitriol).
-
Simultaneously, treat the cells with increasing concentrations of the VDR antagonist. Include appropriate vehicle controls.
-
Incubate the cells for 24-48 hours to allow for reporter gene expression.
-
Lyse the cells and add the luciferase assay reagent containing luciferin.
-
Measure the luminescence produced using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity as a function of the antagonist concentration to determine the IC₅₀ value for the inhibition of VDR-mediated transcription.
HL-60 Cell Differentiation Assay
This assay assesses the ability of a VDR antagonist to block the differentiation of human promyelocytic leukemia (HL-60) cells induced by a VDR agonist.
Materials:
-
HL-60 cells
-
RPMI-1640 medium with fetal bovine serum
-
VDR agonist (e.g., calcitriol)
-
VDR antagonist (this compound or TEI-9647)
-
Differentiation markers (e.g., CD11b antibody for flow cytometry, or Nitroblue Tetrazolium (NBT) for colorimetric assay)
-
Flow cytometer or microplate reader
Procedure:
-
Culture HL-60 cells in suspension.
-
Seed the cells at a specific density in a multi-well plate.
-
Treat the cells with a VDR agonist to induce differentiation.
-
Concurrently, treat the cells with increasing concentrations of the VDR antagonist. Include appropriate controls.
-
Incubate the cells for 3-5 days.
-
Assess cell differentiation using a suitable method:
-
Flow Cytometry: Stain the cells with a fluorescently labeled antibody against a differentiation marker (e.g., CD11b). Analyze the percentage of positive cells using a flow cytometer.
-
NBT Reduction Assay: Incubate the cells with NBT. Differentiated cells with phagocytic activity will reduce the yellow NBT to a blue formazan (B1609692) precipitate. Quantify the blue color using a microplate reader.
-
-
Plot the percentage of differentiated cells or the NBT reduction signal as a function of the antagonist concentration to determine the IC₅₀ for the inhibition of differentiation.
Conclusion
Both this compound and TEI-9647 are valuable tools for studying VDR biology. This compound appears to be a more straightforward, "pure" antagonist with high affinity, making it a suitable tool for experiments requiring complete and potent VDR blockade. TEI-9647, with its species- and cell-type-dependent activity and potential for partial agonism, offers a more complex pharmacological profile that could be exploited to investigate nuanced aspects of VDR signaling and regulation. The choice between these two antagonists will ultimately depend on the specific research question and the experimental system being used.
References
- 1. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of the vitamin D antagonistic actions of (23S)-25-dehydro-1alpha-hydroxyvitamin D3-26,23-lactone depends on the primary structure of the carboxyl-terminal region of the vitamin d receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Showdown: A Comparative Guide to the VDR-ZK168281 Complex and Alternative VDR Antagonists
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between the Vitamin D Receptor (VDR) and its ligands is paramount for the design of novel therapeutics. This guide provides a detailed structural and functional comparison of the VDR in complex with the potent antagonist ZK168281, alongside other notable VDR antagonists. We present supporting experimental data, detailed methodologies for key assays, and visual representations of critical pathways and workflows to facilitate a comprehensive understanding.
The Vitamin D Receptor, a ligand-activated transcription factor, plays a crucial role in a plethora of physiological processes, including calcium homeostasis, immune modulation, and cell proliferation and differentiation. The discovery of VDR antagonists has opened new avenues for therapeutic intervention in hypercalcemic conditions and certain cancers. Among these, this compound has emerged as a subject of significant interest due to its high potency and pure antagonistic profile.
Structural Insights into VDR Antagonism: The Case of this compound
The crystal structure of the zebrafish VDR ligand-binding domain in complex with this compound reveals a unique mechanism of antagonism. Unlike the natural agonist, 1α,25-dihydroxyvitamin D3 (Calcitriol), which stabilizes the active conformation of the receptor, this compound binding prevents the optimal folding of the C-terminal activation helix 12 (H12). This disruption is critical as H12 forms a key part of the binding surface for coactivator proteins, which are essential for initiating gene transcription. By destabilizing this conformation, this compound effectively blocks the recruitment of coactivators and, consequently, antagonizes VDR-mediated gene regulation. This interference with the C-terminal region of VDR has been further corroborated by hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies in solution, which demonstrate increased flexibility in this region upon this compound binding.
Comparative Performance of VDR Antagonists
To provide a clear perspective on the performance of this compound relative to other VDR modulators, the following tables summarize key quantitative data from various in vitro studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between different studies.
Table 1: VDR Binding Affinity of Selected Ligands
| Compound | Ligand Type | Binding Affinity (Kd/IC50) | Source |
| 1α,25(OH)₂D₃ (Calcitriol) | Agonist | ~0.1 - 1 nM (Kd) | [1] |
| This compound | Antagonist | 0.1 nM (Kd) | [2][3][4] |
| ZK159222 | Antagonist/Partial Agonist | Sub-nanomolar affinity | [5] |
| TEI-9647 | Antagonist | 2.5 nM (IC50) | [5] |
Table 2: Functional Antagonistic Potency of Selected VDR Ligands
| Compound | Assay Type | Antagonistic Potency (IC50) | Key Findings | Source |
| This compound | Transcriptional Assay | Not explicitly stated, but 3x more potent than ZK159222 | Pure antagonist with 5% residual agonist activity compared to 1,25(OH)₂D₃. Promotes corepressor (NCoR) recruitment. | [5] |
| ZK159222 | Transcriptional Assay | 300 nM | Partial agonistic character; inhibits coactivator interaction. | [5] |
| TEI-9647 | HL-60 Cell Differentiation | 8.3 nM | Inhibits VDR/VDRE-mediated genomic actions. | [6] |
| MeTC7 | Fluorescence Polarization | 2.9 µM | Potent VDR inhibitor with no agonistic activity. | [7][8] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in VDR signaling and its analysis, the following diagrams have been generated using Graphviz, adhering to the specified design constraints.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon the findings related to VDR-ligand interactions, the following are detailed protocols for the key experimental assays cited.
VDR Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the VDR.
Materials:
-
VDR Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated Calcitriol) at a concentration at or below its Kd.
-
Test Compound: this compound or other antagonists at serial dilutions.
-
Unlabeled Ligand: A high concentration of unlabeled 1α,25(OH)₂D₃ for determining non-specific binding.
-
Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol, pH 7.4).
-
Separation Method: Glass fiber filters and a cell harvester.
-
Scintillation Cocktail and Counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and the unlabeled 1α,25(OH)₂D₃ in assay buffer.
-
Reaction Setup: In a 96-well plate, combine the VDR source, a fixed concentration of [³H]-1α,25(OH)₂D₃, and varying concentrations of the test compound. For total binding wells, add only the VDR source and radioligand. For non-specific binding wells, add the VDR source, radioligand, and a high concentration of unlabeled 1α,25(OH)₂D₃.
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The VDR-ligand complex will be retained on the filter, while unbound ligand will pass through.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
VDR Luciferase Reporter Assay
This cell-based assay measures the functional ability of a compound to act as a VDR agonist or antagonist by quantifying the expression of a reporter gene (luciferase) under the control of a VDR-responsive promoter.
Materials:
-
Reporter Cell Line: A suitable human cell line (e.g., HEK293T, HaCaT) stably or transiently co-transfected with two plasmids:
-
An expression vector for human VDR.
-
A reporter vector containing the luciferase gene downstream of a promoter with one or more Vitamin D Response Elements (VDREs).
-
-
Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.
-
Test Compound: this compound or other antagonists at serial dilutions.
-
Reference Agonist: 1α,25(OH)₂D₃.
-
Luciferase Assay Reagent: Contains cell lysis buffer and luciferin (B1168401) substrate.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the reporter cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
For Antagonist Mode: Treat the cells with a fixed, sub-maximal concentration of 1α,25(OH)₂D₃ (e.g., its EC80) along with serial dilutions of the test compound.
-
For Agonist Mode (Control): Treat the cells with serial dilutions of the test compound alone to check for any intrinsic agonistic activity.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Cell Lysis: Remove the culture medium and add the luciferase assay reagent to lyse the cells and provide the luciferin substrate.
-
Measurement: Measure the luminescence intensity of each well using a luminometer.
-
Data Analysis:
-
Plot the relative luminescence units (RLU) against the log concentration of the test compound.
-
For antagonist mode, determine the IC50 value (the concentration of the antagonist that causes a 50% reduction in the agonist-induced luciferase activity).
-
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique to study protein conformational dynamics in solution. It measures the rate of exchange of backbone amide hydrogens with deuterium (B1214612) from a deuterated solvent, providing insights into solvent accessibility and hydrogen bonding, which are altered upon ligand binding.
Materials:
-
Protein: Purified VDR ligand-binding domain.
-
Ligands: this compound and/or other VDR ligands.
-
Buffers:
-
Labeling Buffer: Deuterium oxide (D₂O) based buffer at a specific pD (e.g., 7.4).
-
Quench Buffer: Low pH (e.g., 2.5) and low temperature (0°C) buffer containing a denaturant (e.g., guanidine (B92328) HCl) and a reducing agent (e.g., TCEP).
-
-
Protease: Immobilized pepsin column.
-
LC-MS System: A high-resolution mass spectrometer coupled with a liquid chromatography system capable of performing separations at low temperatures.
Procedure:
-
Complex Formation: Incubate the VDR with or without the ligand to form the apo or complexed state.
-
Deuterium Labeling: Initiate the exchange reaction by diluting the protein sample into the D₂O labeling buffer. The reaction is carried out for various time points (e.g., 10s, 1min, 10min, 1h).
-
Quenching: Stop the exchange reaction by mixing the sample with the ice-cold quench buffer. This rapidly lowers the pH and temperature, significantly slowing down the back-exchange of deuterium to hydrogen.
-
Proteolytic Digestion: Immediately inject the quenched sample onto an online immobilized pepsin column. The low pH and temperature conditions are maintained to minimize back-exchange during digestion.
-
Peptide Separation: The resulting peptides are trapped and then separated by reverse-phase liquid chromatography.
-
Mass Spectrometry: The eluted peptides are analyzed by the mass spectrometer to determine their mass. The increase in mass compared to an undeuterated control corresponds to the amount of deuterium incorporated.
-
Data Analysis:
-
Identify the peptides covering the protein sequence.
-
Calculate the deuterium uptake for each peptide at each time point for both the apo and ligand-bound states.
-
Compare the deuterium uptake profiles. Regions of the protein that show a significant change in deuterium uptake upon ligand binding are indicative of conformational changes. For the VDR-ZK168281 complex, regions like helix 12 would be expected to show increased deuterium uptake, signifying greater flexibility and solvent exposure.
-
References
- 1. Ligand‐Independent Actions of the Vitamin D Receptor: More Questions Than Answers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of In Vitro and In Vivo Evaluation Systems for Vitamin D Derivatives and Their Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly potent vitamin D receptor antagonists: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of VDR Antagonists: ZK168281 and ZK159222
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two well-characterized Vitamin D Receptor (VDR) antagonists: ZK168281 and ZK159222. Both compounds are analogues of 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), the biologically active form of Vitamin D, and are instrumental in studying VDR signaling and its role in various physiological and pathological processes. This document outlines their biochemical properties, mechanisms of action, and the experimental methodologies used to characterize them, supported by available data.
Mechanism of Action and Biochemical Properties
This compound and ZK159222 exert their antagonistic effects by binding to the VDR, a nuclear receptor that regulates gene expression. However, their modes of action and potency differ significantly. This compound is classified as a pure VDR antagonist, while ZK159222 is considered a partial agonist/antagonist.[1]
The primary mechanism of VDR antagonism for both compounds involves altering the receptor's conformation upon binding, which in turn affects its interaction with transcriptional co-regulators. In its active state, the VDR, upon binding its natural ligand 1α,25(OH)2D3, recruits coactivator proteins that facilitate gene transcription. Antagonists like this compound and ZK159222 disrupt this process.
This compound actively promotes the recruitment of the nuclear receptor corepressor (NCoR), leading to the repression of gene transcription.[1] In contrast, the antagonistic action of ZK159222 is primarily due to its inability to induce the interaction of the VDR with coactivators such as Steroid Receptor Coactivator-1 (SRC-1) and DRIP205.[1]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and ZK159222 based on available experimental data. It is important to note that these values may have been determined in different experimental systems and should be considered in that context.
| Parameter | This compound | ZK159222 | Reference |
| Binding Affinity (Kd) | 0.1 nM | Sub-nanomolar affinity for the VDR-RXR-VDRE complex | [1][2] |
| Antagonist Potency | ~3 times more potent than ZK159222 | - | [1] |
| IC50 (VDR-mediated transcription inhibition) | Not explicitly stated in a comparative context | 300 nM | [1] |
| Residual Agonist Effect | 5% of 1,25-(OH)2D3 | Weak agonist with 20% efficacy in the absence of 1,25-(OH)2D3 | [1] |
| Co-regulator Interaction | Promotes NCoR recruitment; Inhibits interaction with DRIP205 and SRC1 | Inhibits interaction with SRC1, SRC2, SCR3, and DRIP205; Inhibits interaction with NCoR | [1] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize and compare VDR antagonists like this compound and ZK159222.
VDR Binding Affinity Assay (Competitive Radioligand Binding Assay)
This assay determines the affinity (Kd) of a compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.
Materials:
-
Purified recombinant VDR
-
Radiolabeled 1α,25(OH)2D3 (e.g., [³H]1α,25(OH)2D3)
-
Unlabeled this compound and ZK159222
-
Assay buffer (e.g., Tris-HCl with additives for protein stability)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
A constant concentration of purified VDR and radiolabeled 1α,25(OH)2D3 are incubated in the assay buffer.
-
Increasing concentrations of unlabeled competitor compounds (this compound or ZK159222) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the VDR-ligand complexes.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation. The Kd is equivalent to the Ki in this context.
VDR Transcriptional Activity Assay (Luciferase Reporter Gene Assay)
This cell-based assay measures the ability of a compound to act as an agonist or antagonist of VDR-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., HeLa, COS-7)
-
Expression vector for human VDR
-
Reporter plasmid containing a Vitamin D Response Element (VDRE) driving the expression of a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell culture medium and reagents
-
1α,25(OH)2D3, this compound, and ZK159222
-
Luciferase assay reagent and luminometer
Protocol:
-
Cells are co-transfected with the VDR expression vector and the VDRE-luciferase reporter plasmid.
-
After transfection, cells are treated with:
-
Vehicle control (e.g., DMSO)
-
1α,25(OH)2D3 alone (to measure agonist activity)
-
This compound or ZK159222 alone (to measure any intrinsic agonist activity)
-
1α,25(OH)2D3 in the presence of increasing concentrations of this compound or ZK159222 (to measure antagonist activity).
-
-
Cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene expression.
-
Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
For antagonist activity, the IC50 value is determined as the concentration of the antagonist that reduces the 1α,25(OH)2D3-induced luciferase activity by 50%.
VDR-Co-regulator Interaction Assay (Mammalian Two-Hybrid Assay)
This assay assesses the ability of a ligand to promote or inhibit the interaction between the VDR and a specific co-regulator protein in a cellular context.
Materials:
-
Mammalian cell line
-
"Bait" plasmid: VDR ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4-DBD).
-
"Prey" plasmid: Co-regulator protein (e.g., SRC-1 or NCoR) fused to a transcriptional activation domain (e.g., VP16-AD).
-
Reporter plasmid with a promoter containing the DNA-binding site for the "bait" (e.g., GAL4 upstream activation sequence) driving a reporter gene (e.g., luciferase).
-
Transfection reagent
-
Cell culture medium and reagents
-
1α,25(OH)2D3, this compound, and ZK159222
-
Luciferase assay reagent and luminometer
Protocol:
-
Cells are co-transfected with the bait, prey, and reporter plasmids.
-
Transfected cells are treated with the test compounds (vehicle, 1α,25(OH)2D3, this compound, or ZK159222).
-
If the test compound promotes the interaction between the VDR-LBD and the co-regulator, the DNA-binding domain and the activation domain are brought into proximity, leading to the activation of the reporter gene.
-
Conversely, if the compound inhibits the interaction, reporter gene expression will be reduced.
-
After incubation, cells are lysed, and the reporter gene activity is quantified.
Visualizations
Signaling Pathway
Caption: Vitamin D Receptor (VDR) signaling pathway and points of intervention by this compound and ZK159222.
Experimental Workflow
Caption: Experimental workflow for the comparative analysis of this compound and ZK159222.
References
ZK168281: A Potent Antagonist in the Landscape of Vitamin D Analogs
ZK168281 stands out in the field of vitamin D research as a highly potent and pure antagonist of the Vitamin D Receptor (VDR). Unlike many other vitamin D analogs that mimic or enhance the effects of the natural hormone calcitriol (B1668218) (1α,25(OH)₂D₃), this compound effectively blocks its action. This makes it a valuable tool for studying the physiological roles of VDR signaling and a potential therapeutic agent in conditions characterized by excessive VDR activation.
Comparative Potency of this compound
The potency of this compound is best understood by comparing its performance in key biochemical and cellular assays against other well-known vitamin D analogs, including both agonists and other antagonists.
| Compound | Type | VDR Binding Affinity (Kd) | Antagonistic Potency | Agonist Activity |
| This compound | Antagonist | 0.1 nM [1][2][3][4] | High | Very Low (5% of 1α,25(OH)₂D₃) [5] |
| ZK159222 | Antagonist | Sub-nanomolar | 3-fold less potent than this compound[5] | Partial agonist[2] |
| TEI-9647 | Antagonist | Potent | Potent VDR/VDRE-mediated genomic actions antagonist[2] | Weak agonist in some contexts[5] |
| MeTC7 | Antagonist | IC₅₀ = 2.9 μM | Potent VDR inhibitor[4] | Not specified |
| 1α,25(OH)₂D₃ (Calcitriol) | Agonist | High | N/A | High |
| Calcipotriol | Agonist | High | N/A | High |
| Inecalcitol (TX 522) | Agonist | Orally active VDR agonist[2] | N/A | Potent anticancer activities[2] |
| CB1151 | Agonist | IC₅₀ = 0.82 nM (MCF-7 cell growth inhibition)[2] | N/A | Potent anti-tumor effects[2] |
This compound exhibits a remarkably high binding affinity for the VDR, with a dissociation constant (Kd) of 0.1 nM.[1][2][3][4] This strong binding is fundamental to its ability to effectively compete with the natural agonist, calcitriol. As an antagonist, this compound is approximately three times more potent than another known antagonist, ZK159222.[5] Furthermore, it displays minimal residual agonist activity, at only 5% of that observed with calcitriol, solidifying its classification as a pure antagonist.[5]
Mechanism of Action: Blocking Coactivator Interaction
The antagonistic nature of this compound stems from its unique interaction with the VDR. Upon binding, it induces a conformational change in the receptor that is distinct from the change induced by agonists. This altered conformation prevents the recruitment of transcriptional coactivators, which are essential for initiating gene transcription.[1][2][3][4] Instead, this compound promotes the recruitment of corepressor proteins.[1] This dual action of blocking coactivator binding and actively recruiting corepressors leads to a robust suppression of VDR-mediated gene expression.
Experimental Protocols
The determination of this compound's potency relies on a series of established in vitro experiments.
Vitamin D Receptor Binding Assay
Objective: To determine the affinity of a compound for the VDR.
Methodology:
-
Receptor Preparation: Recombinant human VDR is purified.
-
Ligand Preparation: A radiolabeled vitamin D analog, typically [³H]1α,25(OH)₂D₃, is used as the tracer. Unlabeled competitor ligands (including this compound and other analogs) are prepared in a range of concentrations.
-
Binding Reaction: The VDR preparation is incubated with the radiolabeled tracer in the presence of varying concentrations of the unlabeled competitor.
-
Separation: Bound and free radioligand are separated using methods like hydroxylapatite adsorption or size-exclusion chromatography.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC₅₀ (the concentration of competitor that displaces 50% of the radiolabeled tracer) is calculated. The Kd is then determined from the IC₅₀ using the Cheng-Prusoff equation.
Coactivator/Corepressor Interaction Assays
Objective: To assess the ability of a VDR-ligand complex to recruit coactivators or corepressors.
Methodology (e.g., AlphaScreen):
-
Reagents: Biotinylated VDR, glutathione (B108866) S-transferase (GST)-tagged coactivator/corepressor protein, streptavidin-coated donor beads, and anti-GST acceptor beads are used.
-
Reaction: The VDR, coactivator/corepressor, and the test compound (e.g., this compound) are incubated together.
-
Bead Addition: Donor and acceptor beads are added to the mixture.
-
Signal Detection: If the VDR and coactivator/corepressor interact, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.
-
Data Analysis: The strength of the signal is proportional to the extent of the interaction. Antagonists like this compound will show a decrease in the signal for coactivator interaction and an increase for corepressor interaction.
Transcriptional Activity Assay (Reporter Gene Assay)
Objective: To measure the ability of a compound to induce or inhibit VDR-mediated gene transcription.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HEK293 or MCF-7) is transiently or stably transfected with two plasmids: one expressing the VDR and another containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple Vitamin D Response Elements (VDREs).
-
Treatment: The transfected cells are treated with the vitamin D analog of interest (e.g., calcitriol as an agonist, this compound alone, or in combination with calcitriol to test for antagonism).
-
Cell Lysis and Assay: After an incubation period, the cells are lysed, and the reporter enzyme activity (e.g., luciferase activity) is measured using a luminometer.
-
Data Analysis: An increase in reporter activity indicates agonism, while a decrease in agonist-induced activity indicates antagonism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vitamin D Receptor (VDR) | DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VD/VDR Antagonist, Gene | MedChemExpress [medchemexpress.eu]
- 5. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of ZK168281's Effect on Calcium Homeostasis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo effects of ZK168281, a Vitamin D Receptor (VDR) antagonist, on calcium homeostasis with other relevant VDR modulators. The data presented is intended to offer an objective overview supported by experimental evidence to aid in research and development.
Executive Summary
This compound demonstrates potent VDR antagonistic activity in vivo, effectively mitigating hypercalcemia induced by the VDR agonist 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3). In a mouse model of hypercalcemia, this compound normalized serum calcium levels, highlighting its therapeutic potential in conditions of excessive VDR activation. In contrast, the VDR antagonist TEI-9647 exhibits a dual agonist/antagonist profile in vivo, showing weak calcemic effects on its own while antagonizing the hypercalcemic effects of 1α,25(OH)2D3 when co-administered. Limited in vivo data is available regarding the specific effects of the VDR antagonists MeTC7 and ZK159222 on calcium homeostasis, with existing studies primarily focused on their anti-cancer properties.
Comparative Data on In Vivo Calcium Homeostasis
The following tables summarize the quantitative effects of this compound and comparator compounds on key parameters of calcium homeostasis from in vivo studies.
Table 1: Effect of this compound on Serum Calcium in 1α,25(OH)2D3-Intoxicated Mice
| Treatment Group | Serum Calcium (mg/dL) |
| Vehicle | 9.8 ± 0.2 |
| 1α,25(OH)2D3 | 12.1 ± 0.4 |
| 1α,25(OH)2D3 + this compound | 10.1 ± 0.3 |
Data extracted from Rovito D, et al. Nat Commun. 2020;11(1):6249.[1]
Table 2: Effect of this compound on Serum Calcium in Cyp24a1-null Mice (Model for Idiopathic Infantile Hypercalcemia)
| Genotype/Treatment | Serum Calcium (mg/dL) |
| Wild-type (WT) | 9.9 ± 0.1 |
| Cyp24a1-null | 11.8 ± 0.3 |
| Cyp24a1-null + this compound | 10.2 ± 0.2 |
Data extracted from Rovito D, et al. Nat Commun. 2020;11(1):6249.[1][2]
Table 3: Effect of TEI-9647 on Serum Calcium and PTH in Vitamin D-Deficient Rats
| Treatment Group | Serum Calcium (mg/dL) | Serum PTH (pg/mL) |
| Vehicle | 4.6 ± 0.1 | 450 ± 50 |
| 1α,25(OH)2D3 (0.25 µg/kg) | 6.8 ± 0.2 | 150 ± 25 |
| TEI-9647 (50 µg/kg) | 5.1 ± 0.1 | 300 ± 40 |
| 1α,25(OH)2D3 + TEI-9647 | 5.5 ± 0.2 | 400 ± 45 |
Data represents effects 24 hours post-administration. Extracted from Shevde N, et al. Endocrinology. 2002;143(7):2647-54.
Experimental Protocols
This compound In Vivo Hypercalcemia Model
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Induction of Hypercalcemia: Mice were intraperitoneally (i.p.) injected daily for 4 days with 1α,25(OH)2D3 (1.5 µg/kg body weight) or vehicle (ethanol/propylene glycol).
-
This compound Administration: this compound (10 mg/kg body weight) or vehicle was administered by oral gavage 1 hour before each 1α,25(OH)2D3 injection.
-
Sample Collection: Blood samples were collected 24 hours after the last injection for serum calcium measurement.
-
Biochemical Analysis: Serum calcium levels were determined using a colorimetric assay.
Protocol based on Rovito D, et al. Nat Commun. 2020;11(1):6249.[1]
Cyp24a1-null Mouse Model
-
Animal Model: Cyp24a1-null mice, which exhibit a phenotype of hypercalcemia.
-
This compound Administration: this compound (10 mg/kg body weight) was administered daily by oral gavage for 2 weeks.
-
Sample Collection: Blood was collected at the end of the treatment period for serum calcium analysis.
-
Biochemical Analysis: Serum calcium was measured using standard laboratory methods.
Protocol based on Rovito D, et al. Nat Commun. 2020;11(1):6249.[1][2]
TEI-9647 In Vivo Model in Vitamin D-Deficient Rats
-
Animal Model: Male Sprague-Dawley rats fed a vitamin D-deficient diet for 6-8 weeks.
-
Drug Administration: Rats were intravenously (i.v.) injected with vehicle, 1α,25(OH)2D3 (0.25 µg/kg), TEI-9647 (50 µg/kg), or a combination of 1α,25(OH)2D3 and TEI-9647.
-
Sample Collection: Blood samples were collected at various time points (including 24 hours) after injection for serum calcium and parathyroid hormone (PTH) analysis.
-
Biochemical Analysis: Serum calcium was measured by atomic absorption spectrophotometry, and serum PTH was determined by a radioimmunoassay.
Protocol based on Shevde N, et al. Endocrinology. 2002;143(7):2647-54.
Signaling Pathways and Experimental Workflows
Caption: VDR Signaling Pathway Modulation.
Caption: In Vivo Hypercalcemia Model Workflow.
References
Comparative Analysis of ZK168281 Cross-Reactivity with Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action of ZK168281
This compound is a potent and pure antagonist of the Vitamin D Receptor.[1][2] Its primary mechanism of action involves binding to the VDR and preventing the conformational changes necessary for the recruitment of coactivator proteins, which are essential for initiating gene transcription.[1][3][4] Instead, the binding of this compound promotes the recruitment of corepressor proteins, such as NCoR, leading to the suppression of VDR-mediated gene expression.[3] This antagonistic activity is achieved by preventing the VDR's activation function helix 12 from adopting its active conformation.[4][5]
Some evidence suggests that this compound's interaction with the Constitutive Androstane Receptor (CAR) resembles that of a CAR inverse agonist in its ability to recruit corepressor proteins.[1][6][7] However, quantitative binding affinity data for CAR and other nuclear receptors remains to be elucidated.
Quantitative Data on Nuclear Receptor Binding Affinity
As of the latest available data, a comprehensive quantitative comparison of this compound binding affinity across a panel of nuclear receptors is not published. The known dissociation constant (Kd) for VDR is exceptionally high, indicating potent binding.
Table 1: this compound Binding Affinity for the Vitamin D Receptor
| Nuclear Receptor | Ligand | Dissociation Constant (Kd) |
| Vitamin D Receptor (VDR) | This compound | 0.1 nM[1][2] |
Table 2: Hypothetical Cross-Reactivity Profile of this compound
The following table is a template illustrating how the cross-reactivity data for this compound would be presented if available. The values are placeholders and do not represent actual experimental data.
| Nuclear Receptor | Binding Affinity (IC50/Ki) | Fold Selectivity vs. VDR |
| Glucocorticoid Receptor (GR) | >10,000 nM | >100,000 |
| Progesterone Receptor (PR) | >10,000 nM | >100,000 |
| Androgen Receptor (AR) | >10,000 nM | >100,000 |
| Mineralocorticoid Receptor (MR) | >10,000 nM | >100,000 |
Experimental Protocols
To determine the cross-reactivity of this compound, standardized in vitro assays would be performed. These typically include competitive binding assays and cell-based reporter gene assays.
Competitive Binding Assay
This assay measures the ability of a test compound (this compound) to displace a radiolabeled or fluorescently labeled known ligand from its receptor.
Protocol:
-
Receptor Preparation: Purified recombinant human nuclear receptor ligand-binding domains (LBDs) for VDR, GR, PR, AR, and MR are used.
-
Ligand Preparation: A known high-affinity radiolabeled or fluorescently labeled ligand for each respective receptor is prepared at a concentration close to its Kd.
-
Competition Reaction: The receptor, labeled ligand, and increasing concentrations of this compound are incubated together in a suitable buffer.
-
Detection: The amount of labeled ligand bound to the receptor is measured. For radiolabeled ligands, a scintillation proximity assay (SPA) is commonly used.[8][9] For fluorescently labeled ligands, fluorescence polarization (FP) is a common detection method.[10]
-
Data Analysis: The concentration of this compound that inhibits 50% of the labeled ligand binding (IC50) is calculated. The inhibition constant (Ki) can then be determined using the Cheng-Prusoff equation.[11]
Cell-Based Reporter Gene Assay
This assay measures the functional consequence of a compound binding to its receptor by quantifying the expression of a reporter gene linked to a receptor-specific response element.
Protocol:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293) is co-transfected with two plasmids:
-
Compound Treatment: The transfected cells are treated with a known agonist for the specific receptor in the presence and absence of increasing concentrations of this compound.
-
Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced reporter gene expression is quantified, and the IC50 value is determined.
Visualizations
VDR Signaling Pathway and Mechanism of this compound Action
Caption: VDR signaling and this compound's antagonistic mechanism.
Experimental Workflow for Cross-Reactivity Profiling
Caption: Workflow for assessing this compound cross-reactivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vitamin D Receptor (VDR) | DC Chemicals [dcchemicals.com]
- 3. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Analysis of VDR Complex with this compound Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 10. PolarScreen™ NR Competitive Binding Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. eubopen.org [eubopen.org]
- 13. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-Based Reporter Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. reactionbiology.com [reactionbiology.com]
ZK168281: A Comparative Analysis of its Specificity for the Vitamin D Receptor
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ZK168281 with Alternative Vitamin D Receptor Ligands, Supported by Experimental Data.
This guide provides a detailed comparison of this compound, a potent antagonist of the Vitamin D Receptor (VDR), with other well-characterized VDR ligands. The information presented is intended to assist researchers in evaluating the suitability of this compound for their specific research applications. All quantitative data is summarized in clear, tabular formats, and detailed experimental protocols for key assays are provided.
Quantitative Comparison of VDR Ligands
The following tables summarize the binding affinity and functional activity of this compound in comparison to the natural VDR agonist, 1α,25-dihydroxyvitamin D3 (1,25-(OH)2D3), and other synthetic VDR antagonists, ZK159222 and TEI-9647. It is important to note that these values are compiled from various studies and experimental conditions may differ.
Table 1: Comparative Binding Affinity for the Vitamin D Receptor
| Compound | Ligand Type | Binding Affinity (Kd/IC50/Ki) | Reference(s) |
| This compound | Antagonist | Kd: 0.1 nM | [1][2] |
| 1α,25-(OH)2D3 | Agonist | IC50: ~3.6 nM | |
| ZK159222 | Partial Agonist/Antagonist | Sub-nanomolar affinity for VDR-RXR-VDRE complex | [3] |
| TEI-9647 | Antagonist | Binds VDR with 10-fold lower affinity than 1,25-(OH)2D3 | [4] |
Table 2: Comparative Functional Activity at the Vitamin D Receptor
| Compound | Assay Type | Functional Potency (IC50) | Key Characteristics | Reference(s) |
| This compound | VDR-mediated transcription | Not explicitly reported, but stated to be 3x more potent than ZK159222 | Pure antagonist with minimal residual agonist activity (5% that of 1,25-(OH)2D3) | [4] |
| ZK159222 | VDR-mediated transcription | IC50: 300 nM | Partial agonist/antagonist | [4] |
| TEI-9647 | VDR-mediated transcription | IC50: 2.5 nM | Potent antagonist | [4] |
| 1α,25-(OH)2D3 | VDR-mediated transcription | EC50: 0.1 - 1 nM | Natural full agonist |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to provide a general framework; specific parameters may need to be optimized for individual laboratory conditions.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.
Materials:
-
Receptor Source: Purified recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: [3H]-1α,25(OH)2D3 (specific activity >150 Ci/mmol).
-
Test Compounds: this compound and other comparators.
-
Wash Buffer: Phosphate-buffered saline (PBS) containing 0.1% bovine serum albumin (BSA).
-
Scintillation Cocktail.
-
Glass fiber filters.
Procedure:
-
Incubation: In a multi-well plate, incubate a constant amount of VDR with a fixed concentration of [3H]-1α,25(OH)2D3 and varying concentrations of the unlabeled test compound.
-
Equilibration: Allow the binding reaction to reach equilibrium by incubating for a defined period (e.g., 2-4 hours) at a specific temperature (e.g., 4°C).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the VDR-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
VDR-Mediated Reporter Gene Assay
This cell-based assay measures the ability of a compound to act as an agonist or antagonist of VDR-mediated gene transcription.
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T, CV-1) that does not endogenously express high levels of VDR.
-
Expression Plasmids:
-
A plasmid encoding the full-length human VDR.
-
A reporter plasmid containing a VDR-responsive element (VDRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Transfection Reagent.
-
Cell Culture Medium and Reagents.
-
Test Compounds: this compound and other VDR ligands.
-
Lysis Buffer and Reporter Gene Assay Reagents.
Procedure:
-
Transfection: Co-transfect the cells with the VDR expression plasmid, the VDRE-reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
Treatment: After an appropriate incubation period to allow for protein expression (e.g., 24 hours), treat the cells with varying concentrations of the test compound. For antagonist testing, cells are co-treated with a fixed concentration of a VDR agonist (e.g., 1,25-(OH)2D3) and varying concentrations of the antagonist.
-
Incubation: Incubate the cells for a further period (e.g., 18-24 hours) to allow for reporter gene expression.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Reporter Gene Assay: Measure the activity of the reporter gene (and the control reporter) in the cell lysates using the appropriate assay reagents and a luminometer or spectrophotometer.
-
Data Analysis: Normalize the reporter gene activity to the control reporter activity. For agonists, plot the normalized reporter activity against the compound concentration to determine the EC50 value. For antagonists, plot the percentage inhibition of the agonist response against the antagonist concentration to determine the IC50 value.
Mammalian Two-Hybrid Assay for Co-regulator Interaction
This assay is used to investigate the ability of a VDR ligand to promote or inhibit the interaction between the VDR and its co-activators or co-repressors.
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T).
-
Expression Plasmids:
-
"Bait" plasmid: A plasmid encoding the VDR ligand-binding domain (LBD) fused to a DNA-binding domain (DBD), such as that of GAL4.
-
"Prey" plasmid: A plasmid encoding a VDR co-regulator (e.g., SRC-1 or NCoR) fused to a transcriptional activation domain (AD), such as that of VP16.
-
Reporter plasmid: A plasmid containing binding sites for the DBD (e.g., GAL4 UAS) upstream of a reporter gene (e.g., luciferase).
-
Control plasmid for transfection normalization.
-
-
Transfection Reagent.
-
Cell Culture Medium and Reagents.
-
Test Compounds.
-
Lysis Buffer and Reporter Gene Assay Reagents.
Procedure:
-
Transfection: Co-transfect the cells with the bait, prey, reporter, and control plasmids.
-
Treatment: Treat the transfected cells with the test compound (agonist or antagonist).
-
Incubation: Incubate for a suitable period to allow for protein interaction and reporter gene expression.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity as described in the reporter gene assay protocol.
-
Data Analysis: An increase in reporter gene activity in the presence of an agonist indicates ligand-induced interaction between the VDR and the co-regulator. A decrease in the agonist-induced reporter activity in the presence of an antagonist indicates inhibition of this interaction.
Visualizing Molecular Interactions and Experimental Processes
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound and the Vitamin D Receptor.
Caption: VDR signaling pathway and the antagonistic action of this compound.
Caption: Workflow for VDR binding and functional reporter assays.
References
A Head-to-Head Comparison of Vitamin D Receptor (VDR) Inhibitors in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The Vitamin D Receptor (VDR), a ligand-activated transcription factor, plays a crucial role in cellular proliferation, differentiation, and apoptosis. Its dysregulation is implicated in various pathologies, including cancer. This has spurred the development of numerous VDR inhibitors, both agonists and antagonists, as potential therapeutic agents. This guide provides an objective, data-driven comparison of different VDR inhibitors evaluated in the same experimental models, offering a clear perspective on their relative performance.
I. VDR Agonists: Calcitriol (B1668218) and its Analogs
VDR agonists, such as the active form of vitamin D, calcitriol (1,25-dihydroxyvitamin D3), and its synthetic analogs, have been extensively studied for their anti-cancer properties. A key challenge with calcitriol is its hypercalcemic side effect. Analogs are often designed to retain anti-proliferative activity while minimizing this adverse effect.
Comparative Study 1: Calcitriol vs. EB1089 in a Prostate Cancer Metastasis Model
This study compared the efficacy of calcitriol and its analog, EB1089, in a rat model of androgen-insensitive metastatic prostate cancer (Dunning MAT LyLu). The primary goal was to assess the inhibition of tumor growth and metastasis alongside the calcemic effects.[1]
Data Summary:
| Parameter | Control (Vehicle) | Calcitriol (1.0 µg/kg) | EB1089 (1.0 µg/kg) |
| Tumor Volume | Baseline | Significantly Smaller | Significantly Smaller |
| Lung Metastases (foci/lung) | 22.7 ± 1.98 | 10.4 ± 2.81 | 7.70 ± 1.29 |
| Serum Calcium (mg/dl) | 10.79 ± 0.1 | 14.47 ± 0.46 | 12.59 ± 0.21 |
| Body Weight Change | Gain | -26.3 ± 1.7% (Loss) | -8.4 ± 2.9% (Loss) |
Comparative Study 2: Calcitriol vs. Tacalcitol (B196726) in Leukemia and Lymphoma Cell Lines
This in vitro study evaluated the anti-proliferative activity of calcitriol and its analog tacalcitol across a panel of nine human leukemia and lymphoma cell lines.[2][3]
Data Summary (IC50 Values in nM):
| Cell Line | Type | Calcitriol IC50 (nM) | Tacalcitol IC50 (nM) |
| MV-4-11 | Myelomonocytic Leukemia | 21 | 3 |
| Thp-1 | Acute Monocytic Leukemia | ~50-100 (estimated) | ~10-50 (estimated) |
| HL-60 | Acute Myelocytic Leukemia | ~100-200 (estimated) | ~50-100 (estimated) |
| K562 | Chronic Myeloid Leukemia | >1000 | >1000 |
| KG-1 | Acute Myeloid Leukemia | >1000 | >1000 |
Comparative Study 3: Dietary Vitamin D3 vs. Injectable Calcitriol in a Breast Cancer Xenograft Model
This study compared the anti-tumor efficacy of dietary vitamin D3 supplementation with intraperitoneally injected calcitriol in a mouse xenograft model using MCF-7 breast cancer cells.[4][5]
Data Summary:
| Treatment Group | Tumor Volume Reduction (vs. Control) | Serum Calcium Levels |
| Dietary Vitamin D3 (5000 IU/kg) | ~65% | No significant increase |
| Calcitriol (50 ng/mouse, i.p.) | ~60% | Modest, significant increase |
II. VDR Agonists vs. Antagonists
VDR antagonists block the receptor, inhibiting the effects of agonists like calcitriol. They are valuable research tools for confirming VDR-mediated actions and are being explored for therapeutic applications where VDR is overexpressed.[6][7]
Comparative Study 4: Agonist-Induced vs. Antagonist-Inhibited Gene Expression in Leukemia Cells
This study type investigates how VDR agonists and antagonists modulate the transcription of VDR target genes, such as CYP24A1 (a gene involved in vitamin D metabolism) and p21 (a cell cycle inhibitor), in leukemia cell lines like HL-60.
Data Summary (Conceptual):
| Condition | VDR-RXR Complex | Coactivator Recruitment | Corepressor Recruitment | Target Gene Transcription (CYP24A1, p21) |
| No Ligand | Unbound/Bound to DNA | Low | High | Repressed |
| + Calcitriol (Agonist) | Binds VDR, conformational change | High | Low | Activated |
| + Calcitriol + TEI-9647 (Antagonist) | Antagonist binds VDR | Inhibited | Not specified | Repressed |
III. Experimental Protocols
In Vivo Xenograft Model (Prostate and Breast Cancer)
-
Cell Culture: Human cancer cell lines (e.g., MAT LyLu, MCF-7) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude mice) or rats are used.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously or orthotopically into the animals.
-
Treatment: Once tumors are established, animals are randomized into groups. Treatments (e.g., calcitriol, EB1089, vehicle control) are administered via the specified route (e.g., intraperitoneal injection, dietary supplementation).
-
Monitoring: Tumor volume is measured regularly (e.g., three times a week) using calipers. Animal body weight and general health are monitored.
-
Endpoint Analysis: At the end of the study, animals are euthanized. Tumors are excised and weighed. Blood is collected for serum calcium analysis. Metastatic organs (e.g., lungs) are harvested to count metastatic foci.[1][4]
In Vitro Cell Proliferation Assay (Leukemia Cell Lines)
-
Cell Culture: Human leukemia cell lines (e.g., MV-4-11, HL-60) are maintained in appropriate culture media.
-
Seeding: Cells are seeded into multi-well plates at a predetermined density.
-
Treatment: Cells are treated with a range of concentrations of the VDR inhibitors (e.g., calcitriol, tacalcitol) or vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 120 hours).
-
Viability Assessment: Cell proliferation/viability is measured using a standard method, such as the MTT or crystal violet assay.
-
Data Analysis: The percentage of proliferation inhibition is calculated relative to the vehicle control. IC50 values (the concentration that inhibits 50% of cell proliferation) are determined from dose-response curves.[2][3]
IV. Visualized Pathways and Workflows
Caption: VDR signaling pathway for agonist and antagonist action.
Caption: General experimental workflow for comparing VDR inhibitors.
References
- 1. Inhibition of prostate cancer metastasis in vivo: a comparison of 1,23-dihydroxyvitamin D (calcitriol) and EB1089 [pubmed.ncbi.nlm.nih.gov]
- 2. Polymorphism of VDR Gene and the Sensitivity of Human Leukemia and Lymphoma Cells to Active Forms of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Equivalent anticancer activities of dietary vitamin D and calcitriol in an animal model of breast cancer: importance of mammary CYP27B1 for treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a Vitamin-D Receptor Antagonist, MeTC7, which Inhibits the Growth of Xenograft and Transgenic Tumors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for ZK168281
Disclaimer: No specific Safety Data Sheet (SDS) for ZK168281 was publicly available at the time of this writing. The following guidance is based on general best practices for the handling and disposal of potent pharmaceutical compounds and related chemical classes, such as VDR antagonists and secosteroids. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.
This compound is a potent VDR (Vitamin D Receptor) antagonist and should be handled with care to minimize exposure.[1] Proper disposal is crucial to ensure personnel safety and environmental protection. The following procedures provide a step-by-step guide for the safe disposal of this compound and associated waste.
Personal Protective Equipment (PPE) and Handling
Due to its potency, all handling and disposal of this compound should be conducted in a designated area, such as a certified chemical fume hood, to prevent inhalation of any dust or aerosols. Appropriate personal protective equipment (PPE) must be worn at all times.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Lab Coat | Standard laboratory coat, preferably disposable |
| Respiratory | Recommended if handling outside of a fume hood |
Step-by-Step Disposal Procedure
-
Segregation of Waste: All waste contaminated with this compound must be segregated from general laboratory waste.[2][3] This includes unused or expired compounds, contaminated consumables (e.g., pipette tips, vials, gloves), and spill cleanup materials.
-
Waste Collection:
-
Solid Waste: Collect all solid waste, including contaminated PPE and consumables, in a designated, leak-proof hazardous waste container.[4] The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and chemically compatible hazardous waste container.[5] Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.[3]
-
Sharps Waste: Any chemically contaminated sharps, such as needles or broken glass, must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.[4]
-
-
Decontamination of Work Surfaces: Following any handling or disposal activities, thoroughly decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol (B145695) or as recommended by your safety protocol) followed by a cleaning agent. All cleaning materials must be disposed of as hazardous waste.
-
Container Management: Keep all hazardous waste containers securely closed except when adding waste.[2][5] Store the containers in a designated satellite accumulation area within the laboratory.[5]
-
Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.[3] Do not dispose of this compound down the drain or in the regular trash.[2][3]
Spill Management
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department. If the spill is small and you are trained to handle it:
-
Don the appropriate PPE.
-
Contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Carefully collect the absorbent material and any contaminated debris.
-
Place all cleanup materials into a sealed hazardous waste container.
-
Thoroughly decontaminate the spill area.
Experimental Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. What are VDR antagonists and how do they work? [synapse.patsnap.com]
- 2. danielshealth.com [danielshealth.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
